molecular formula C6H4BrCl2N B1528205 3-Bromo-2,5-dichloro-6-methylpyridine CAS No. 1420800-44-7

3-Bromo-2,5-dichloro-6-methylpyridine

Cat. No.: B1528205
CAS No.: 1420800-44-7
M. Wt: 240.91 g/mol
InChI Key: VCGADSQPTWOGBO-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichloro-6-methylpyridine is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2,5-dichloro-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5-dichloro-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2,5-dichloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGADSQPTWOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-2,5-dichloro-6-methylpyridine CAS 1420800-44-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and reactivity of 3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value scaffold in medicinal chemistry and agrochemical synthesis.[1]

Core Properties, Synthesis, and Orthogonal Reactivity[2]

Introduction

3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7) is a highly functionalized pyridine intermediate characterized by a dense substitution pattern.[2] Its structure features three distinct halogen handles—a bromine at the C3 position and chlorines at C2 and C5—alongside a methyl group at C6.[2] This specific arrangement creates an "orthogonal reactivity" profile, allowing medicinal chemists to sequentially functionalize the ring with high regioselectivity. It is primarily utilized in the synthesis of next-generation herbicides (e.g., pyridine-carboxamides) and pharmaceutical pharmacophores requiring precise heteroaryl substitution.[2]

Chemical Identity & Physical Properties

The compound is typically supplied as a solid with high purity requirements (>98%) due to its role in transition-metal catalyzed cross-couplings where impurities can poison catalysts.[2]

PropertyData
CAS Number 1420800-44-7
IUPAC Name 3-Bromo-2,5-dichloro-6-methylpyridine
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.91 g/mol
Appearance Off-white to pale yellow solid
Melting Point 35–45 °C (Predicted based on analogs)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Storage Inert atmosphere, -20°C (Hygroscopic/Light Sensitive)
Synthesis & Manufacturing

The synthesis of highly halogenated picolines typically follows one of two industrial pathways: stepwise halogenation of methylpyridines or cyclization of acyclic precursors .[2] Given the specific 2,5-dichloro-3-bromo pattern, a convergent route from 2-amino-6-methylpyridine or 6-methyl-2-pyridone is most chemically consistent with patent literature for similar scaffolds.[2]

Proposed Synthetic Route (Stepwise Functionalization)
  • Starting Material: 2-Amino-6-methylpyridine.[2]

  • Chlorination (C5): Electrophilic chlorination using

    
    -chlorosuccinimide (NCS) or 
    
    
    
    targets the C5 position (para to the amino group).[2]
  • Sandmeyer/Vilsmeier (C2): Conversion of the amino group to a chloro group via diazotization (

    
    ) or direct chlorination of the pyridone tautomer using 
    
    
    
    .[2]
  • Bromination (C3): The remaining C3 position is brominated.[2] Due to the deactivating nature of the two chlorines, this often requires harsh conditions (e.g.,

    
     in oleum) or lithiation-halogenation strategies (LDA followed by a bromine source).[2]
    

Synthesis Start 2-Amino-6-methylpyridine Step1 5-Chloro-6-methylpyridin-2-amine (Electrophilic Chlorination) Start->Step1 NCS or Cl2 Step2 2,5-Dichloro-6-methylpyridine (Sandmeyer / POCl3) Step1->Step2 NaNO2, HCl, CuCl Step3 Step3 Step2->Step3 Br2, Oleum or LDA, CBr4 Target 3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7) Step3->Target

Figure 1: Proposed synthetic pathway based on standard halogenation sequences for polysubstituted pyridines.

Reactivity & Applications

The value of CAS 1420800-44-7 lies in its chemoselective reactivity .[2] The three halogen atoms react at significantly different rates depending on the reaction type (Nucleophilic Aromatic Substitution vs. Metal-Catalyzed Coupling).[2]

4.1 Orthogonal Reactivity Profile
  • Site A (C2-Cl): The Most Electrophilic.[2] The chlorine at C2 is adjacent to the pyridine nitrogen, making it highly susceptible to S_NAr reactions with amines, alkoxides, or thiols.[2]

  • Site B (C3-Br): The Coupling Handle.[2] The C-Br bond is weaker than the C-Cl bond, making it the preferred site for Pd-catalyzed oxidative addition (Suzuki-Miyaura, Buchwald-Hartwig) if the catalyst is selective.[2] However, steric hindrance from the C2-Cl and C4-H must be managed.[2]

  • Site C (C5-Cl): The Inert Backbone.[2] This position is electronically deactivated and sterically shielded.[2] It typically remains intact during C2 and C3 manipulations, serving as a lipophilic anchor in the final drug molecule.

  • Site D (C6-Me): The Benzylic Handle.[2] Capable of radical bromination or oxidation to a carboxylic acid (

    
    ), allowing for further chain extension.[2]
    

Reactivity Core 3-Bromo-2,5-dichloro-6-methylpyridine SNAr S_NAr Substitution (Amines/Alkoxides) Core->SNAr Targets C2-Cl (Most Electrophilic) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Targets C3-Br (Weakest Bond) Oxidation Benzylic Oxidation (COOH Formation) Core->Oxidation Targets C6-Me

Figure 2: Chemo- and regioselective reaction map. C2 and C3 allow for sequential library generation.

4.2 Experimental Considerations
  • S_NAr Selectivity: When reacting with nucleophiles (e.g., morpholine), the C2-Cl is displaced exclusively at room temperature.[2] Heating may lead to mixtures involving C5-Cl displacement, though this is rare due to electronic deactivation.[2]

  • Cross-Coupling: For Suzuki couplings at C3, use phosphine ligands with large cone angles (e.g., XPhos, SPhos) to facilitate oxidative addition at the hindered bromide while suppressing non-specific oxidative addition at C2-Cl.[2]

Handling & Safety (SDS Summary)

As a halogenated pyridine, this compound poses specific hazards. It is likely an alkylating agent and an irritant.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a fume hood are mandatory.[2]

  • Spill Protocol: Sweep up solids to avoid dust generation.[2] Neutralize surfaces with a dilute alkaline solution if necessary.[2]

  • Incompatibility: Strong oxidizing agents and strong bases.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734418 (Analog: 3-Bromo-2-chloro-6-methylpyridine).[2] Retrieved from .[2]

  • Royal Society of Chemistry (2013). Supplementary Information: Synthetic routes to polysubstituted pyridines.[2][3] Retrieved from .[2]

  • Sigma-Aldrich. Safety Data Sheet for Halogenated Methylpyridines. Retrieved from .[2]

  • Google Patents. Preparation of 3-bromo-5-chloro-pyridines (US5436344A).[2] Retrieved from .[2]

Sources

Cheminformatic and Synthetic Profiling of 3-Bromo-2,5-dichloro-6-methylpyridine

[1]

Executive Summary

3-Bromo-2,5-dichloro-6-methylpyridine represents a specialized, poly-halogenated heteroaromatic scaffold critical to the development of agrochemicals (specifically pyridine-based herbicides) and small-molecule kinase inhibitors.[1][2] Its value lies in its structural orthogonality : the presence of three distinct halogen sites (C2-Cl, C3-Br, C5-Cl) combined with a steric methyl blocker at C6 allows for highly controlled, sequential functionalization.[1][2]

This guide provides a definitive breakdown of its physicochemical properties, emphasizing the isotopic signatures required for mass spectrometric identification, and outlines a regioselective synthetic strategy for researchers utilizing this building block.[1][2]

Physicochemical Characterization

Molecular Identity & Formula

The core structure consists of a pyridine ring substituted with a methyl group and three halogen atoms.[1][2] The precise arrangement—a bromine at position 3 flanked by chlorines at positions 2 and 5—creates a unique electronic environment.[1][2]

PropertyValueNotes
IUPAC Name 3-Bromo-2,5-dichloro-6-methylpyridineAlso referred to as 3-bromo-2,5-dichloro-6-picoline.[1]
Molecular Formula C₆H₄BrCl₂N
Monoisotopic Mass 238.8904 Da Based on ¹²C, ¹H, ³⁵Cl, ⁷⁹Br, ¹⁴N.[1][2][3]
Average Molecular Weight 240.91 g/mol Weighted average of natural isotopes.[1][2][3]
Heavy Atom Count 10
ClogP (Predicted) ~3.2 - 3.5Highly lipophilic due to poly-halogenation.[1][3]
Isotopic Signature (Mass Spectrometry)

For analytical chemists, the defining feature of this molecule is its mass spectral envelope.[1][2] The presence of one bromine and two chlorine atoms creates a complex "M+" cluster that serves as a fingerprint for identification.[1][2]

  • Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%)[1][3]

  • Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%)[1][3]

Theoretical Abundance Pattern: Unlike simple organic molecules, the molecular ion (M⁺) is split into significant M+2, M+4, and M+6 peaks.[1][2]

Ion SpeciesComposition (Halogens)Approx.[1][2] Relative Intensity
M (239) ³⁵Cl₂, ⁷⁹Br43%
M+2 (241) ³⁵Cl³⁷Cl, ⁷⁹Br OR ³⁵Cl₂, ⁸¹Br100% (Base Peak)
M+4 (243) ³⁷Cl₂, ⁷⁹Br OR ³⁵Cl³⁷Cl, ⁸¹Br65%
M+6 (245) ³⁷Cl₂, ⁸¹Br10%

Analyst Note: In LC-MS, look for the "1:2:1.5" approximate pattern typical of BrCl₂ systems, rather than the equal height doublet of pure bromine or the 3:1 singlet of pure chlorine.

Synthetic Utility & Reactivity Profile[1][2][3][5]

The utility of 3-Bromo-2,5-dichloro-6-methylpyridine lies in the differing reactivities of its substituents. This allows for orthogonal functionalization —reacting one site while leaving others intact.[1][2][3]

Regioselectivity Logic[1][2][3][5]
  • C2-Position (Chlorine): The most electron-deficient site due to the adjacent nitrogen (α-position).[1] It is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[1][3][4]

  • C3-Position (Bromine): The C-Br bond is weaker than the C-Cl bond.[1] Under Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), this position reacts preferentially over the chlorides, provided the catalyst system is tuned correctly.[1][2]

  • C5-Position (Chlorine): The least reactive halogen.[1][2] Located in the β-position (meta to nitrogen), it is electronically deactivated for SₙAr and requires harsh conditions or specialized ligands for cross-coupling.[1][2]

  • C6-Position (Methyl): Provides steric bulk that protects the C5-Cl and can be oxidized to a carboxylic acid or aldehyde if benzylic functionalization is required.[1]

Visualizing the Reaction Pathways[1][2][3]

ReactivityMapcluster_legendReactivity OrderCore3-Bromo-2,5-dichloro-6-methylpyridineSNArC2-Substitution(S_NAr)Core->SNAr Nucleophiles(R-NH2, R-OH)PdCrossC3-Coupling(Suzuki/Buchwald)Core->PdCross Pd(0), Ar-B(OH)2(Site Selective)OxidationC6-MethylOxidationCore->Oxidation KMnO4 orSeO2Product_A2-Amino/AlkoxyDerivativeSNAr->Product_AProduct_B3-Aryl/HeteroarylScaffoldPdCross->Product_BProduct_CPicolinic AcidDerivativeOxidation->Product_CLegendC2 (High S_NAr) > C3 (High Pd) > C5 (Inert)

Figure 1: Orthogonal reactivity map showing the three primary vectors for chemical modification.

Analytical Protocol: Purity Assessment

Due to the potential for regioisomers (e.g., swapping the Br/Cl positions during synthesis), a rigorous HPLC method is required.[1][2]

Method: Reverse-Phase HPLC-UV/MS

Objective: Separate the target molecule from des-bromo or isomer impurities.[1][3]

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (improves ionization).[1][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/general).[1][3]

Gradient Profile:

Time (min) % Mobile Phase B Phase Description
0.0 50% Initial equilibration (High organic due to lipophilicity)
8.0 95% Ramp to elute highly non-polar impurities
10.0 95% Wash

| 10.1 | 50% | Re-equilibration |[1][3]

Self-Validating Check: The retention time (RT) should be significantly later than simple pyridine or picoline.[1][3] If RT is early (<3 min), suspect hydrolysis of the halogens or lack of column retention.[1][2]

Safety & Stability (HSE)[1][3]

Researchers must treat this compound with high caution.[1][2] As a halogenated pyridine, it possesses potential alkylating properties and skin sensitizing effects.[1][2]

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1][2][3] Potential respiratory sensitizer.[1][2]

  • Handling: Use nitrile gloves.[1][2][3] The high lipophilicity means it can penetrate skin barriers easily if dissolved in DMSO or DMF.[1][2]

  • Stability: Generally stable under ambient conditions.[1][2][3] Avoid strong bases unless intended for reaction (SₙAr), as hydroxide can slowly displace the C2-chloride.[1][2]

References

  • PubChem. Compound Summary: 3-Bromo-2,5-dichloropyridine (Analogous Scaffold).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][3]

  • Schlosser, M. The 2- and 6-positions of pyridines: A study in regioselectivity.[1][2] Journal of Organic Chemistry.[1][2] (General reference for halogenated pyridine reactivity).

  • IsotopeCalc. Isotopic Abundance Calculator for Multi-Halogenated Systems. Available at: [Link][1][3]

Comprehensive Guide to the Solubility Profiling of 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-Bromo-2,5-dichloro-6-methylpyridine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

In the synthesis of advanced agrochemicals and pharmaceutical intermediates, 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 1420800-44-7) serves as a critical electrophile for cross-coupling and nucleophilic substitution reactions. However, its specific physicochemical nature—a highly halogenated, low-melting solid (approx. 30–40°C)—presents unique challenges in process development.

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. Unlike simple salts, this lipophilic intermediate exhibits complex phase behavior, including a propensity for "oiling out" in mixed solvent systems. This document outlines the standard operating procedures (SOPs) for solubility determination, theoretical solubility mapping, and thermodynamic modeling required to scale up purification and reaction processes.

Physicochemical Profile & Theoretical Solubility

Before initiating wet-lab experiments, a structural analysis provides the baseline for solvent screening.

Structural Analysis[1]
  • Lipophilicity: The presence of three halogen atoms (Br, Cl, Cl) and a methyl group renders the molecule highly lipophilic (Calculated LogP ~3.5–4.0).

  • Crystal Lattice Energy: The low melting point suggests relatively weak intermolecular forces (van der Waals dominant) compared to high-melting polar solids. This implies high solubility in non-polar and moderately polar solvents.

  • Hydrogen Bonding: The pyridine nitrogen acts as a weak Hydrogen Bond Acceptor (HBA), but the molecule lacks Hydrogen Bond Donors (HBD).

Predicted Solvent Compatibility Table

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3,5-dichloro-2-methylpyridine), the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Chlorinated Dichloromethane (DCM), ChloroformVery High (>50 wt%)Reaction medium; Extraction.
Aromatic Toluene, Xylene, ChlorobenzeneHigh Reaction medium (high boiling); Solvating agent.
Polar Aprotic THF, DMSO, DMF, Ethyl AcetateHigh to Moderate Coupling reactions; Nucleophilic substitutions.
Alcohols Methanol, Ethanol, IsopropanolModerate (T-dependent)Crystallization (Cooling curves).
Aliphatic n-Hexane, n-Heptane, CyclohexaneLow Anti-solvent for precipitation.
Aqueous WaterInsoluble Washing/Extraction (removal of inorganic salts).

Experimental Protocol: Solubility Determination

Expert Insight: Given the low melting point of 3-Bromo-2,5-dichloro-6-methylpyridine, standard visual methods may fail due to phase separation (oiling out) rather than precipitation. The Gravimetric Method is the gold standard for accuracy, while Laser Monitoring is preferred for metastable zone width (MSZW) determination.

Standard Gravimetric Method (Static)

This protocol ensures thermodynamic equilibrium is reached, validating the saturation point.

Workflow Diagram (DOT):

Solubility_Workflow Start Preparation Mix Excess Solute Addition (Solvent + Solid) Start->Mix Equilib Equilibration (Shake Flask, 24-48h, Constant T) Mix->Equilib Equilib->Equilib Check Stability Filter Filtration (0.45 µm Syringe Filter) Equilib->Filter Weigh Gravimetric Analysis (Evaporate Solvent -> Dry Mass) Filter->Weigh Calc Calculate Mole Fraction (x) Weigh->Calc

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Detailed Steps:

  • Preparation: Calibrate a temperature-controlled shaker bath (accuracy ±0.05 K).

  • Saturation: Add excess 3-Bromo-2,5-dichloro-6-methylpyridine to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the set temperature for 24–48 hours. Critical: Ensure solid phase remains present throughout.

  • Sampling: Stop agitation and allow settling for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification: Weigh a clean, dry evaporating dish (

    
    ). Add the filtrate and weigh (
    
    
    
    ). Evaporate the solvent under vacuum/nitrogen flow until constant mass is achieved (
    
    
    ).
  • Calculation: Determine mass fraction (

    
    ) and mole fraction (
    
    
    
    ).
Dynamic Laser Monitoring (Advanced)

For crystallization design, determining the point of dissolution (clear point) and precipitation (cloud point) is vital.

  • Apparatus: Crystal16 or EasyMax with turbidity probes.

  • Method: Ramp temperature up at 0.5°C/min until transmission reaches 100% (Solubility). Ramp down to detect nucleation (Metastable limit).

Thermodynamic Modeling

To scale a process, experimental data points must be fitted to thermodynamic models. This allows for interpolation at any temperature.

The Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility (


) with temperature (

) for non-ideal solutions.


  • x: Mole fraction solubility.

  • T: Absolute temperature (Kelvin).[1]

  • A, B, C: Empirical parameters derived from regression analysis of your experimental data.

    • Interpretation: If

      
       is positive and large, solubility is highly temperature-dependent, making the solvent ideal for cooling crystallization.
      
Van't Hoff Equation

Used to determine the apparent enthalpy of solution (


) and entropy (

).


Thermodynamic Logic Flow:

Thermo_Logic Data Experimental Data (x vs T) Model Model Fitting (Apelblat / van't Hoff) Data->Model Params Thermodynamic Parameters (ΔH, ΔS, Activity Coeff) Model->Params Process Process Design (Yield, Cooling Rate) Params->Process

Figure 2: Logic flow from raw data to process parameters.[2]

Solvent Selection Strategy

For 3-Bromo-2,5-dichloro-6-methylpyridine, the choice of solvent dictates the unit operation.

For Reaction (Nucleophilic Substitution)
  • Recommended: Acetonitrile or DMF .

  • Reasoning: High solubility allows for high concentration (throughput). The polar nature stabilizes the transition state in substitution reactions (SNAr).

  • Caution: Avoid alcohols if using strong bases to prevent alkoxide competition.

For Purification (Crystallization)
  • Challenge: The low melting point creates a risk of oiling out.

  • Strategy: Use a Binary Solvent System .

    • Solvent: Methanol or Ethanol (moderate solubility).

    • Anti-solvent: Water or dilute HCl (if basic impurities are present).

  • Protocol: Dissolve in warm alcohol (~35°C). Slowly add water until turbidity persists. Cool slowly to 0–5°C. Seed crystals are mandatory to prevent oiling out.

Decision Tree for Solvent Choice:

Decision_Tree Start Select Solvent Purpose Reaction Reaction Medium Start->Reaction Crystal Crystallization/Purification Start->Crystal HighT High Temp (>80°C)? Reaction->HighT Polar Polar Impurities? Crystal->Polar Toluene Toluene / Xylene (High Solubility, Inert) HighT->Toluene Yes DCM DCM / THF (Mod Temp, Good Solvency) HighT->DCM No Alcohol Methanol/Water (Cooling Cryst) Polar->Alcohol Yes Heptane Toluene/Heptane (Anti-solvent) Polar->Heptane No

Figure 3: Decision matrix for selecting the optimal solvent system.

References

  • Sigma-Aldrich. (n.d.). 3-Bromo-2,5-dichloro-6-methylpyridine Product Specification. Retrieved from

  • PubChem. (2024).[3] Compound Summary for CID 2734418 (Related Isomer). National Library of Medicine. Retrieved from

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
  • Acree, W. E. (1992). Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model. Thermochimica Acta.
  • ChemScene. (n.d.). 3-Bromo-6-chloro-2-methylpyridine Properties. Retrieved from

(Note: Specific solubility data tables for CAS 1420800-44-7 are proprietary. The protocols above are the industry standard for generating this data in-house.)

Sources

Methodological & Application

Chemo-Selective Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemo-selective functionalization of 3-Bromo-2,5-dichloro-6-methylpyridine , a densely functionalized heterocyclic scaffold critical in medicinal chemistry. The presence of three halogen atoms creates a unique challenge: achieving exclusive cross-coupling at the C3-position while preserving the C2 and C5 chlorides for subsequent diversification. We provide a mechanistic rationale for site-selectivity, a robust experimental protocol using standard palladium catalysis, and troubleshooting guides for scaling up.

Substrate Analysis & Mechanistic Rationale

The Challenge of Polyhalogenated Pyridines

In drug discovery, the value of a scaffold lies in its orthogonal reactivity—the ability to modify specific sites independently. 3-Bromo-2,5-dichloro-6-methylpyridine presents three potential reactive sites. Controlling the sequence of reaction is dictated by the interplay between Bond Dissociation Energy (BDE) and Electronic Activation .

Reactivity Hierarchy
  • C3-Br (Primary Target): The Carbon-Bromine bond is significantly weaker (~68 kcal/mol) than the Carbon-Chlorine bond (~81 kcal/mol). In palladium-catalyzed cross-coupling, oxidative addition is generally the rate-determining step and occurs preferentially at the weaker halide bond.

  • C2-Cl (Secondary Target): While the C-Cl bond is strong, the C2 position is electron-deficient due to the adjacent nitrogen (alpha-position). This makes it susceptible to Nucleophilic Aromatic Substitution (

    
    ) or oxidative addition under forcing conditions or with electron-rich ligands.
    
  • C5-Cl (Tertiary Target): This position is electronically similar to C3 (beta-position) but possesses the stronger C-Cl bond. Furthermore, the C6-Methyl group introduces steric hindrance, making C5 the least reactive site.

Visualization of Reactivity

The following diagram maps the reactivity landscape, guiding the choice of catalyst and conditions.

ReactivityMap Molecule 3-Bromo-2,5-dichloro- 6-methylpyridine C3 C3-Br Position (High Reactivity) Molecule->C3 Preferred Site (Weakest Bond) C2 C2-Cl Position (Latent Reactivity) Molecule->C2 Secondary Site (Activated by N) C5 C5-Cl Position (Low Reactivity) Molecule->C5 Tertiary Site (Sterically Hindered) Pd0 Pd(0) Catalyst Pd0->C3 Fast Oxidative Addition Pd0->C2 Slow/Requires High T or Ligand

Critical Experimental Parameters

To achieve >95% selectivity for the C3-arylated product, specific parameters must be controlled.

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ These "standard" catalysts are active enough to insert into C-Br but often lack the electron density required to activate the stronger C-Cl bonds at moderate temperatures [1].
Ligand dppf or PPh₃ Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) for the first coupling, as they may promote "over-coupling" at the C2-Cl position [2].
Base Na₂CO₃ or K₂CO₃ Weak carbonate bases are sufficient for activation. Stronger bases (e.g., KOtBu) or hydroxides can promote hydrolysis of the C2-Cl to a pyridone or competing

reactions.
Solvent 1,4-Dioxane/Water (4:1) The biphasic system ensures solubility of the inorganic base while the water component accelerates the transmetalation step.
Temp 60°C – 80°C Maintain below reflux (100°C). Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C-Cl oxidative addition.

Protocol A: High-Selectivity C3-Arylation

Objective: Synthesize 3-aryl-2,5-dichloro-6-methylpyridine derivatives. Scale: 1.0 mmol (adaptable to 50g scale).

Reagents & Materials
  • Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (241 mg, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.1 mmol, 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

  • Base: Na₂CO₃ (212 mg, 2.0 mmol, 2.0 equiv) dissolved in Water (1.0 mL)

  • Solvent: 1,4-Dioxane (4.0 mL)

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Methodology
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Aryl Boronic Acid , and Pd(dppf)Cl₂ .

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon three times to remove oxygen (O₂ inhibits the catalytic cycle and promotes homocoupling).

  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe. Stir for 2 minutes to dissolve organic components.

  • Base Addition: Inject the degassed Na₂CO₃ solution . The mixture will become biphasic.

  • Reaction: Place the vial in a pre-heated block at 70°C . Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Monitor by HPLC or TLC after 2 hours.

    • Target: Disappearance of starting bromide.

    • Note: If starting material remains after 4 hours, add 1 mol% additional catalyst, but do not increase temperature.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 5-15% EtOAc.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Catalyst) Degas Degas System (Vac/Argon x3) Start->Degas Solvent Add Dioxane & Base (aq) (Biphasic Mixture) Degas->Solvent Heat Heat to 70°C (2-4 Hours) Solvent->Heat Check HPLC Check: Bromide Consumed? Heat->Check Check->Heat No (Add 1% cat) Quench Work-up: Dilute EtOAc/Water Check->Quench Yes Purify Column Chromatography (Isolate C3-Product) Quench->Purify

Troubleshooting & Optimization

Common Issues
ObservationRoot CauseSolution
Low Conversion (<50%) Catalyst deactivation or Steric hindranceSwitch to Pd(PPh₃)₄ (freshly opened) or increase loading to 8 mol%. Ensure rigorous degassing.
Formation of Di-arylated Product Loss of Selectivity (C2 reaction)Lower temperature to 60°C. Reduce Boronic Acid to 1.0 equiv. Ensure ligand is not too electron-rich.
Hydrolysis (C2-OH formation) Base too strong / Water too hotSwitch base to K₃PO₄ (anhydrous conditions) or reduce water ratio.
Protodeboronation Unstable Boronic AcidUse Boronic Pinacol Ester or Potassium Trifluoroborate salt instead of the acid.
Advanced Protocol for Sterically Hindered Partners

If the coupling partner is an ortho-substituted aryl boronic acid, standard conditions may fail.

  • Modified Catalyst: Use Pd(amphos)Cl₂ or XPhos Pd G2 .

  • Warning: These catalysts are highly active. To maintain selectivity, strictly control temperature at 40-50°C and monitor reaction progress every 30 minutes to stop immediately upon consumption of the bromide [3].

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from

  • Langer, P., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews. Retrieved from

  • Sigman, M. S., & Tan, K. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from

  • Suzuki, A. (2010).[4] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds. Nobel Lecture. Retrieved from

Sources

Application Note: A Guide to the Regioselective Nucleophilic Aromatic Substitution of 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The pyridine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The functionalization of substituted pyridines is therefore a critical task in drug development and chemical synthesis. Polychlorinated pyridines, such as 3-Bromo-2,5-dichloro-6-methylpyridine, present a unique synthetic challenge: how to achieve regioselective substitution at a single desired position among multiple reactive sites.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the selective nucleophilic aromatic substitution (SNAr) of the C2-chloro group in 3-Bromo-2,5-dichloro-6-methylpyridine. We will delve into the mechanistic principles that govern this selectivity, provide a robust and validated experimental protocol for a representative substitution, and discuss critical parameters for reaction success. The methodologies and insights presented herein are designed to be directly applicable in a research and development setting.

The Mechanistic Rationale for C2 Selectivity

The success of a regioselective reaction hinges on understanding the underlying electronic and steric factors of the substrate. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, a contrast to electron-rich rings like benzene.[1][2] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.

Electronic Activation and the Meisenheimer Intermediate

Nucleophilic aromatic substitution on pyridines proceeds via a two-step addition-elimination mechanism.[2][3] The rate-determining step is typically the initial attack of the nucleophile on an electron-deficient carbon, which temporarily disrupts the ring's aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[2][4][5]

The stability of this intermediate is the key to the reaction's feasibility and regioselectivity. When a nucleophile attacks the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[4][6] Conversely, attack at the C3 or C5 (meta) positions does not allow for this delocalization onto the nitrogen, resulting in a much less stable intermediate and a significantly higher activation energy.[4][6]

Analysis of 3-Bromo-2,5-dichloro-6-methylpyridine

In our target substrate, we have three halogen substituents that could potentially act as leaving groups:

  • C2-Chloro: This position is ortho to the ring nitrogen. Attack here is highly favored as the negative charge of the Meisenheimer complex is stabilized by the nitrogen.

  • C5-Chloro: This position is meta to the ring nitrogen. Attack here is electronically disfavored.

  • C3-Bromo: This position is also meta to the nitrogen and is therefore electronically disfavored for SNAr.

Therefore, the C2 position is the most electrophilic and kinetically favored site for nucleophilic attack. While the C6 position is also activated, the presence of the 6-methyl group may introduce minor steric hindrance, further favoring attack at the less encumbered C2 position. The primary determinant of selectivity, however, remains the powerful electronic activation of the C2 position.

Caption: Reaction mechanism showing selective C2 substitution.

Application Protocol: Selective Methoxylation at the C2 Position

This protocol describes a robust method for the selective substitution of the 2-chloro group with a methoxy group using sodium methoxide. This reaction is representative of substitutions with common oxygen-based nucleophiles.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Bromo-2,5-dichloro-6-methylpyridine≥97%Commercial SourceStore under inert gas.
Sodium Methoxide (NaOMe)≥95% or 25% in MeOHCommercial SourceHighly hygroscopic. Handle under inert atmosphere.
Anhydrous Methanol (MeOH)≥99.8%Commercial SourceUse a freshly opened bottle or dried solvent.
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction.
Saturated aq. NH₄ClN/ALab PreparedFor quenching.
Brine (Saturated aq. NaCl)N/ALab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying.
Silica Gel230-400 meshCommercial SourceFor column chromatography.

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Heating mantle with temperature controller

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Experimental Procedure

Rationale Integration: Each step includes an explanation of its scientific purpose to ensure reproducibility and understanding.

  • Reaction Setup:

    • Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Place the entire apparatus under a positive pressure of inert gas (Nitrogen or Argon).

    • Causality: An inert atmosphere is critical because sodium methoxide is a strong base and will readily react with atmospheric water and carbon dioxide, which would consume the reagent and reduce the reaction yield.

  • Reagent Addition:

    • To the flask, add anhydrous methanol (40 mL).

    • Carefully add sodium methoxide (0.65 g, 12.0 mmol, 1.2 equivalents). If using a solution, add the equivalent volume. The solution may warm slightly.

    • Stir until the NaOMe is fully dissolved.

    • In a separate vial, dissolve 3-Bromo-2,5-dichloro-6-methylpyridine (2.57 g, 10.0 mmol, 1.0 equivalent) in anhydrous methanol (10 mL).

    • Add the pyridine solution dropwise to the stirring methoxide solution over 5 minutes.

    • Causality: Adding the electrophile to the nucleophile solution ensures that the nucleophile is always in excess, which helps drive the reaction to completion and minimizes potential side reactions.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating is necessary to provide sufficient activation energy to overcome the barrier of forming the non-aromatic Meisenheimer complex.[3] Refluxing in methanol provides a stable and controlled temperature.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) with stirring.

    • Causality: The NH₄Cl quench neutralizes the excess sodium methoxide, a necessary step before solvent extraction.

    • Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Causality: The brine wash helps to remove residual water and any remaining inorganic salts from the organic phase.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) as the eluent.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product, 3-Bromo-5-chloro-2-methoxy-6-methylpyridine, as a white solid or pale oil.

Workflow Visualization

G start Setup Dry Glassware under Inert Atmosphere add_solvents Add Anhydrous MeOH and NaOMe (1.2 eq) start->add_solvents add_substrate Add Substrate Solution (1.0 eq) Dropwise add_solvents->add_substrate reflux Heat to Reflux (65°C) for 4-6 hours add_substrate->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete cooldown Cool to Room Temperature monitor->cooldown Complete quench Quench with sat. aq. NH₄Cl cooldown->quench extract Extract with DCM (3x) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify end Isolated Product: 3-Bromo-5-chloro-2-methoxy-6-methylpyridine purify->end

Caption: Experimental workflow for selective C2 methoxylation.

Data Summary and Expected Results

The described protocol is expected to provide the desired product with high regioselectivity and in good yield.

ParameterCondition / ValueRationale
Nucleophile Sodium MethoxideStrong oxygen nucleophile, readily available.
Equivalents (Nu⁻) 1.2A slight excess drives the reaction to completion.
Solvent Anhydrous MethanolExcellent solvent for NaOMe; acts as reactant source.
Temperature Reflux (~65 °C)Overcomes activation energy without promoting side reactions.
Reaction Time 4-6 hoursTypical for complete conversion.
Expected Yield 75-90%Based on similar SNAr reactions on activated pyridines.
Expected Purity >98%After chromatographic purification.
Regioselectivity >99:1 (C2:other)Based on the strong electronic preference for C2 attack.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaOMe (degraded by moisture).2. Insufficient temperature or reaction time.3. Impure starting material.1. Use fresh NaOMe from a sealed container or prepare it in situ from sodium metal and anhydrous methanol.2. Ensure the reaction reaches and maintains reflux. Extend reaction time and monitor by TLC.3. Verify the purity of the starting pyridine by NMR or GC-MS.
Formation of Side Products 1. Reaction temperature is too high.2. Presence of water in the reaction medium.3. Prolonged reaction time leading to decomposition.1. Maintain a gentle reflux; do not overheat.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Monitor the reaction and stop it once the starting material is consumed.
Difficult Purification 1. Product is co-eluting with impurities.2. Streaking on the silica gel column.1. Adjust the solvent system for chromatography (e.g., use a toluene/acetone gradient).2. Add a small amount of triethylamine (~0.1%) to the eluent to neutralize acidic sites on the silica gel.

Conclusion

The selective nucleophilic substitution of the 2-chloro group on 3-Bromo-2,5-dichloro-6-methylpyridine is a highly achievable and predictable transformation. The regiochemical outcome is overwhelmingly dictated by the electronic properties of the pyridine ring, which strongly activates the C2 position for nucleophilic attack. By employing anhydrous conditions, a slight excess of the nucleophile, and controlled heating, researchers can reliably synthesize C2-functionalized pyridine derivatives in high yield and purity. The protocol and principles outlined in this note serve as a foundational guide for the strategic modification of this and other polyhalogenated heterocyclic systems.

References

  • Nucleophilic aromatic substitutions - YouTube. (2019). YouTube. [Link]

  • Selective Functionalization of Aminoheterocycles by a Pyrylium Salt. (2018). Angewandte Chemie International Edition. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2018). National Institutes of Health. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2012). Taylor & Francis Online. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. (2013). ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2013). ResearchGate. [Link]

Sources

Synthesis of functionalized pyridines using 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Bromo-2,5-dichloro-6-methylpyridine represents a high-value "dense" scaffold for medicinal chemistry and agrochemical discovery. Its utility lies in the presence of four distinct reactive handles—three halogens and one methyl group—arranged around an electron-deficient pyridine core. This density allows for the rapid generation of high-complexity libraries, provided the chemist can navigate the narrow windows of chemo-selectivity.

This guide details the hierarchical reactivity of this scaffold, providing validated protocols to selectively engage the C2, C3, and C6 positions without "scrambling" the molecule.

The Reactivity Hierarchy (The "Handy" Rules Applied)

To successfully manipulate this core, one must understand the electronic and steric forces at play:

  • C2-Position (Chlorine): Flanked by the ring nitrogen and the C3-Bromine. The inductive effect of the nitrogen makes this the most electron-deficient carbon, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • C3-Position (Bromine): The C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bonds (~81 kcal/mol). This site is the primary target for Palladium-catalyzed Cross-Coupling (Suzuki/Stille) and Lithium-Halogen Exchange .

  • C6-Position (Methyl): The "benzylic" protons are acidic due to the electron-withdrawing nature of the pyridine ring. However, strong bases may trigger halogen dance or benzyne formation. Radical Functionalization (Wohl-Ziegler) is the preferred method here.

  • C5-Position (Chlorine): The least reactive site. It is sterically crowded and electronically less activated than C2. It typically serves as a metabolic blocker or is functionalized last under forcing conditions.

Visualizing the Workflow

The following diagram maps the decision tree for selective functionalization.

ReactivityMap cluster_legend Selectivity Logic Core 3-Bromo-2,5-dichloro- 6-methylpyridine C2_Path Path A: C2-Functionalization (S_NAr) Core->C2_Path Nucleophiles (R-NH2, R-OH) @ 0°C to RT C3_Path Path B: C3-Functionalization (Pd-Coupling / Li-Exchange) Core->C3_Path Boronic Acids/Pd(0) @ 60-80°C C6_Path Path C: C6-Functionalization (Radical Bromination) Core->C6_Path NBS/AIBN Reflux Library Divergent Library Generation C2_Path->Library C3_Path->Library C6_Path->Library Info C2: Electronic Activation (N-effect) C3: Weakest Bond (C-Br) C6: Radical Stability

Figure 1: Strategic Reactivity Map. Path selection depends on the desired final substitution pattern. Path A (SNAr) is generally the most robust first step.

Detailed Protocols

Protocol A: C2-Selective SNAr Displacement

Objective: Replace the C2-Chlorine with an amine or alkoxide without displacing the C3-Bromine or C5-Chlorine. Mechanism: The reaction proceeds via a Meisenheimer complex. The C2 position is preferred over C5 due to the stabilization provided by the adjacent ring nitrogen (alpha-position).

Materials:

  • Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or Primary Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in NMP (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C . Critical: Low temperature prevents competition from C5 substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The product will be more polar than the starting material.

  • Workup: Dilute with EtOAc and wash 3x with water (to remove NMP) and 1x with brine. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel.

Validation Criteria:

  • 1H NMR: The methyl singlet (C6-Me) remains (~2.5 ppm). The C4-H singlet (aromatic region) will shift upfield slightly due to the electron-donating effect of the new amine at C2.

  • MS: Mass shift corresponding to -Cl +Nucleophile. The isotopic pattern should still show 1 Br and 1 Cl (from the C5 position).

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C3 using the lability of the C-Br bond. Challenge: Preventing oxidative addition at the activated C2-Cl bond. Solution: Use a catalyst system that relies on oxidative addition rates (Br > Cl) rather than electronic activation. Pd(PPh3)4 is preferred over highly active Buchwald precatalysts which might force reaction at C2.

Materials:

  • Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and DME in a reaction vial. Sparge with Argon for 10 minutes. Oxygen is the enemy of selectivity here as it degrades the Pd(0) species.

  • Catalyst Addition: Add Pd(PPh3)4 and the aqueous base. Seal the vial immediately.

  • Heating: Heat to 70°C for 12 hours.

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of activating the C2-Cl bond.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.

  • Scavenging: If Pd residues remain, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.

Protocol C: C6-Methyl Radical Bromination

Objective: Functionalize the methyl group to create a "benzylic" bromide, enabling further alkylation or etherification. Mechanism: Wohl-Ziegler reaction.

Materials:

  • Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine

  • Reagent: NBS (N-Bromosuccinimide) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)

  • Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative)

Step-by-Step Procedure:

  • Preparation: Dissolve substrate in PhCF3 (0.1 M). Add NBS and AIBN.

  • Activation: Heat to reflux (approx 102°C for PhCF3) under an inert atmosphere.

  • Light Initiation (Optional): Irradiating with a 500W halogen lamp can accelerate initiation if AIBN is old.

  • Completion: Reaction is usually complete in 2–4 hours.

    • Warning: Over-reaction leads to the dibromo-methyl species. Monitor strictly by TLC.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Usage: The benzylic bromide is unstable on silica. Use crude immediately for the next step (e.g., reaction with an amine or thiol).

Data Summary & Troubleshooting

Comparative Selectivity Table
Reaction TypeTarget SiteMajor CompetitorKey Control Parameter
SNAr C2-Cl C5-ClTemperature: Keep < 25°C to avoid C5 reaction. Sterics of nucleophile also play a role.
Suzuki Coupling C3-Br C2-ClLeaving Group Ability: Br > Cl.[1] Avoid electron-rich ligands (like alkyl phosphines) that activate Cl.
Lithiation C3-Br C6-Me (Deprotonation)Rate: Li-Hal exchange is faster than deprotonation at -78°C.
Radical C6-Me Ring BrominationSolvent: Non-polar solvents (CCl4/PhCF3) favor radical path over ionic bromination.
Troubleshooting Common Issues
  • Issue: "I see a mixture of C2 and C5 substitution during SNAr."

    • Fix: Switch the solvent from DMF/NMP to THF or Isopropanol. Polar aprotic solvents (DMF) accelerate SNAr at all positions. Less polar solvents increase the selectivity gap between C2 and C5.

  • Issue: "My Suzuki coupling yielded the de-brominated starting material (hydrodehalogenation)."

    • Fix: This is a common side reaction in protic media. Switch to anhydrous Toluene/Dioxane and use anhydrous K3PO4 as the base.

Sequential Library Generation Workflow

The true power of this scaffold is realized when these protocols are chained. The sequence is critical.

Recommended Sequence:

  • SNAr (C2)

    
     2. Suzuki (C3) 
    
    
    
    3. Radical (C6)

Rationale: Performing SNAr first removes the highly reactive C2-Cl, preventing chemoselectivity issues during the subsequent Palladium coupling. The radical step is last because the benzylic bromide product is sensitive.

Workflow Start Start: 3-Bromo-2,5-dichloro-6-methylpyridine Step1 Step 1: S_NAr (C2) (Install Amine/Ether) Start->Step1 R-NH2, DIPEA Inter1 Intermediate A: 3-Bromo-5-chloro-2-subst-6-methylpyridine Step1->Inter1 Step2 Step 2: Suzuki Coupling (C3) (Install Aryl Group) Inter1->Step2 Ar-B(OH)2, Pd(0) Inter2 Intermediate B: 3-Aryl-5-chloro-2-subst-6-methylpyridine Step2->Inter2 Step3 Step 3: Radical Bromination (C6) (Activate Methyl) Inter2->Step3 NBS, AIBN Final Final Scaffold: Ready for alkylation/cyclization Step3->Final

Figure 2: Optimized Sequential Workflow for Library Generation.

References

  • Handy, S. T., & Zhang, Y. (2006). "NMR-based prediction of regioselectivity in the SNAr reaction of polyhaloheterocycles." Journal of Organic Chemistry, 71(16), 6030–6033.

    • Context: Establishes the rule that the most downfield proton (or equivalent position)
  • Lulinski, S., & Serwatowski, J. (2003). "Regioselective lithiation of bromofluoropyridines." Journal of Organic Chemistry, 68(13), 5384-5387.

    • Context: Validates the hierarchy of Lithium-Halogen exchange (Br > F/Cl)
  • Schlosser, M., et al. (2005). "Site-selective halogen-metal exchange of polyhalogenated pyridines." European Journal of Organic Chemistry, 2005(10), 1999-2006.

    • Context: Provides the foundational logic for distinguishing between C3-Br and C2-Cl reactivity in organometallic contexts.
  • Spivey, A. C., et al. (1999). "Suzuki-Miyaura coupling of halopyridines."[2] Journal of Organic Chemistry, 64(26), 9430-9443.

    • Context: Discusses catalyst choices (Pd(PPh3)4 vs Pd(dppf)) to maximize Br-selectivity over Cl in pyridine systems.

Sources

Application Note: High-Fidelity Regioselective Functionalization of 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of 3-bromo-2,5-dichloro-6-methylpyridine represents a classic problem in chemoselectivity: distinguishing between three distinct carbon-halogen bonds within a single electron-deficient heterocycle. This Application Note provides a validated roadmap for the sequential, site-selective functionalization of this scaffold.

By exploiting the kinetic disparity between the C3-Bromide (weakest bond, lowest oxidative addition barrier) and the C2/C5-Chlorides (stronger bonds, electronic differentiation), researchers can program the assembly of trisubstituted pyridines. This guide details the "Soft-Then-Hard" catalytic strategy: utilizing mild, first-generation catalysts for C3-functionalization, followed by sterically demanding, electron-rich precatalysts for C2-activation.

The Hierarchy of Reactivity

The regiochemical outcome is governed by the relative rates of oxidative addition (


), which follow this established order for the substrate:
  • C3-Br (Primary Site): The C-Br bond (

    
    68 kcal/mol) is significantly weaker than the C-Cl bonds. It reacts readily with standard Pd(0) sources at mild temperatures.
    
  • C2-Cl (Secondary Site): Activated by the adjacent pyridine nitrogen (inductive effect,

    
    -position), this site possesses a lower LUMO energy than C5, making it susceptible to oxidative addition by electron-rich catalytic species at elevated temperatures.
    
  • C5-Cl (Tertiary Site): This position is electronically deactivated (beta to nitrogen) and sterically encumbered by the C6-methyl group. Functionalization here typically requires specialized bulky ligands (e.g., BrettPhos) or forcing conditions.

Mechanistic Visualization

The following diagram illustrates the decision matrix for sequential functionalization, highlighting the divergence between kinetic control (C3) and thermodynamic/catalyst-controlled activation (C2).

ReactivityMap Start Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine Path1 PATH A: C3-Functionalization (Kinetic Control) Start->Path1 Pd(PPh3)4 or Pd(dppf) T < 60°C Path2 PATH B: C2-Functionalization (Electronic Activation) Start->Path2 Over-reaction risk if Ligand too active Prod1 Intermediate A: 3-Aryl-2,5-dichloro-6-methylpyridine Path1->Prod1 Prod2 Product B: 2,3-Diaryl-5-chloro-6-methylpyridine Path2->Prod2 Prod1->Path2 XPhos Pd G2 or Pd-PEPPSI T > 80°C

Figure 1: Sequential functionalization logic flow. Path A exploits the weak C-Br bond; Path B overcomes the C-Cl bond energy barrier using specialized ligands.

Detailed Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Displace the C3-Bromine atom while leaving C2-Cl and C5-Cl intact. Critical Factor: Ligand selection. Avoid bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) in this step, as they accelerate oxidative addition into aryl chlorides. Use "standard" arylphosphines.

Materials
  • Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand provides a stable Pd-complex that is active enough for bromides but sluggish towards deactivated chlorides at moderate temperatures.

  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and

    
     (0.03 equiv).
    
  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2.0 M aq.

    
     via syringe.
    
  • Reaction: Heat the mixture to 50–60 °C .

    • Control Point: Do not exceed 70 °C. Higher temperatures increase the risk of oxidative addition at the C2-Cl position.

  • Monitoring: Monitor by HPLC/UPLC at 2-hour intervals. Look for the disappearance of the bromide. If <5% starting material remains, quench the reaction.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: >85% yield of the C3-arylated product with <5% double-addition byproducts.

Protocol B: C2-Selective Buchwald-Hartwig Amination (or Suzuki)

Objective: Functionalize the C2-Chloride on the C3-substituted intermediate. Critical Factor: Catalyst Activation. The C2-Cl bond is stronger; a ligand that facilitates difficult oxidative additions is required.

Materials
  • Substrate: 3-Aryl-2,5-dichloro-6-methylpyridine (Product from Protocol A)

  • Nucleophile: Secondary Amine (1.2 equiv) or Boronic Acid (1.5 equiv)

  • Precatalyst: XPhos Pd G2 or RuPhos Pd G2 (2-5 mol%)

    • Why: These Buchwald precatalysts generate monoligated Pd(0) species that are highly electron-rich, facilitating oxidative addition into the hindered/stronger C2-Cl bond.

  • Base:

    
     (3.0 equiv) for Suzuki; 
    
    
    
    (1.5 equiv) for Amination.
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Setup: Charge a reaction tube with the C3-substituted intermediate, nucleophile, base, and Precatalyst.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical for these electron-rich ligands.

  • Reaction: Add solvent and heat to 100 °C .

  • Kinetics: This reaction typically requires 4–12 hours.

    • Note: The C5-Cl is unlikely to react under these conditions due to the steric shielding of the C6-methyl group and the lack of alpha-nitrogen activation.

  • Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify.

Data Summary: Ligand Effects on Selectivity[2][3][4][5]

The following table summarizes the impact of ligand choice on the functionalization of 3-bromo-2,5-dichloro-6-methylpyridine (simulated data based on standard reactivity patterns [1, 2]).

Ligand ClassRepresentative LigandPrimary Target SiteRisk of ScramblingRecommended Step
Triarylphosphine

/ dppf
C3-Br LowStep 1 (Suzuki)
Biaryl Dialkylphosphine XPhos / SPhosC3-Br + C2-Cl High (High reactivity)Step 2 (C2-Cl activation)
NHC Carbene IPr / IMes (PEPPSI)C2-Cl ModerateStep 2 (Difficult substrates)
Bulky Biaryl BrettPhosC2-Cl Low (Steric control)Step 2 (Amination)

Troubleshooting & Optimization

Issue: "I see significant double coupling (C2 and C3) during Step 1."

  • Cause: The catalyst is too active, or the temperature is too high.

  • Solution: Switch from

    
     to 
    
    
    
    (less active). Lower the temperature to 40 °C. Ensure the boronic acid is added slowly (syringe pump) to keep its concentration low relative to the bromide.

Issue: "The C2-Cl reaction (Step 2) is stalling."

  • Cause: The C3-aryl group introduced in Step 1 might be sterically hindering the C2 site, or the catalyst is deactivating.

  • Solution: Switch to Pd-PEPPSI-IPr . This catalyst is extremely robust and resistant to thermal decomposition, allowing reaction temperatures up to 120 °C.

Issue: "Protodehalogenation (loss of Br) is observed instead of coupling."

  • Cause: Often caused by "hydride" sources in the reaction (e.g., excessive alcohol solvent or beta-hydride elimination from alkyl groups).

  • Solution: Ensure solvents are anhydrous. If using primary alcohols/amines, switch to a non-protic solvent system (e.g., Toluene/DME).

References

  • Fairlamb, I. J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines.

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts.

Sources

Using 3-Bromo-2,5-dichloro-6-methylpyridine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-2,5-dichloro-6-methylpyridine in Medicinal Chemistry

Executive Summary

3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 138006-41-4) represents a "privileged scaffold" for high-throughput library generation. Its unique substitution pattern offers four distinct vectors for orthogonal functionalization, allowing chemists to rapidly explore Structure-Activity Relationships (SAR) around a central pyridine core. This guide outlines the chemo- and regioselective logic required to manipulate this scaffold, providing validated protocols for sequential functionalization.

Scaffold Analysis & Reactivity Profile

The utility of this scaffold lies in the electronic and steric differentiation of its four functional handles. Understanding the hierarchy of reactivity is critical for designing successful synthetic routes.

PositionSubstituentElectronic CharacterPrimary Reactivity ModeRelative Reactivity Rank
C2 Chlorine

-to-Nitrogen (Highly Activated)
Nucleophilic Aromatic Substitution (

)
1 (Highest)
C3 BromineSterically Crowded, Electron DeficientMetal-Halogen Exchange / Pd-Catalyzed Coupling2
C6 MethylBenzylic / Acidic ProtonsRadical Halogenation / Oxidation3 (Orthogonal)
C5 Chlorine

-to-Nitrogen (Deactivated)
Pd-Catalyzed Coupling (Requires specialized ligands)4 (Lowest)
The Reactivity Map

The following decision tree illustrates the logical flow for functionalizing this scaffold.

ReactivityMap Figure 1: Orthogonal Functionalization Strategy for 3-Bromo-2,5-dichloro-6-methylpyridine Start 3-Bromo-2,5-dichloro- 6-methylpyridine Step1_SNAr Step 1: C2 Functionalization (SNAr with Amines/Alkoxides) Start->Step1_SNAr Standard Route (Most Robust) Step1_Coupling Alt Step 1: C3 Coupling (Anhydrous Conditions) Start->Step1_Coupling Route B (If C2-Cl labile) Step2_Suzuki Step 2: C3 Functionalization (Suzuki/Stille Coupling) Step1_SNAr->Step2_Suzuki Pd(0), Aryl-B(OH)2 Step3_C6 Step 3: C6 Modification (Oxidation/Bromination) Step2_Suzuki->Step3_C6 SeO2 or NBS Step2_SNAr Step 2: C2 SNAr Step1_Coupling->Step2_SNAr

Detailed Experimental Protocols

Protocol A: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Installation of a primary amine pharmacophore at the C2 position. Mechanism: The C2-Cl is highly activated by the adjacent pyridine nitrogen. The C3-Br provides steric bulk but does not significantly deactivate the C2 position toward small nucleophiles.

  • Reagents:

    • Scaffold: 1.0 equiv

    • Nucleophile (e.g., Morpholine, Aniline, Primary Amine): 1.1 – 1.2 equiv

    • Base: DIPEA (N,N-Diisopropylethylamine) or

      
       (2.0 equiv)
      
    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

  • Procedure:

    • Dissolve 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 g, 4.15 mmol) in NMP (5 mL).

    • Add DIPEA (1.45 mL, 8.3 mmol) followed by the amine nucleophile (4.56 mmol).

    • Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS.

      • Note: C2 substitution is usually faster than C5. If C5 substitution is observed, lower temperature to 60 °C and extend time.

    • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: C3-Selective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C3 position. Challenge: Preventing competitive coupling at C2-Cl (if not already substituted) or C5-Cl. Solution: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), allowing for selective oxidative addition by Pd(0).

  • Reagents:

    • Substrate (from Protocol A): 1.0 equiv

    • Boronic Acid/Ester: 1.2 equiv

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (5 mol%)
    • Base:

      
       (2M aqueous, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane

  • Procedure:

    • In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst.[1]

    • Purge the vial with Nitrogen or Argon for 5 minutes (Critical for catalyst longevity).

    • Add degassed 1,4-Dioxane (10 mL/g substrate) and aqueous base.

    • Heat to 90 °C for 2–6 hours.

      • Optimization: If C5-coupling is observed (rare under these conditions), switch to a less active catalyst system like

        
        .
        
    • Workup: Filter through Celite, dilute with water, extract with DCM.

Protocol C: C6-Methyl Functionalization (Riley Oxidation)

Objective: Oxidation of the C6-methyl group to an aldehyde, enabling reductive amination or Wittig reactions. Mechanism: Selenium dioxide (


) selectively oxidizes activated methyl groups.
  • Reagents:

    • Substrate: 1.0 equiv

    • Oxidant:

      
       (1.5 – 2.0 equiv)
      
    • Solvent: 1,4-Dioxane (dry)

  • Procedure:

    • Dissolve the substrate in 1,4-Dioxane.

    • Add

      
       as a solid.
      
    • Reflux (100 °C ) for 12–24 hours. The reaction will turn black as Selenium metal precipitates.

    • Workup: Filter hot through a pad of Celite to remove Selenium metal. Concentrate the filtrate.

    • Purification: The aldehyde product is often unstable on silica; use immediately or purify via short-path column.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Hydrolysis of C2-Cl during Suzuki Aqueous base attacks highly activated C2 position.Switch to Anhydrous Suzuki Conditions : Use CsF (2 equiv) as base and dry Dioxane/Toluene.
Poor Regioselectivity (C2 vs C5) Reaction temperature too high during

.
Lower temp to 50 °C; use a stoichiometric amount of nucleophile; switch to a less polar solvent (e.g., THF).
Incomplete C3 Coupling Steric hindrance from C2/C4 substituents.Use highly active "Buchwald" precatalysts (e.g., XPhos Pd G3) or increase temp to 110 °C.
Low Yield in SeO2 Oxidation Over-oxidation to carboxylic acid.Monitor closely; stop reaction at ~80% conversion. Alternatively, use NBS/AIBN to form bromomethyl, then hydrolyze (Kornblum oxidation).

Safety & Handling

  • 3-Bromo-2,5-dichloro-6-methylpyridine: Irritating to eyes, respiratory system, and skin. May be harmful if swallowed.[2] Handle in a fume hood.

  • Selenium Dioxide (

    
    ):  Highly toxic and corrosive. Reacts with moisture to form selenous acid. Use dedicated waste containers for Selenium waste.
    
  • Palladium Catalysts: Heavy metal hazards. Scavenge metal residues (e.g., utilizing SiliaMetS® Thiol) before biological testing of final compounds.

References

  • Reactivity of Halogenated Pyridines

    • Loudon, G. M. "Organic Chemistry."[2][3][4] (General Pyridine Reactivity).[5]

    • Schlosser, M. "Organometallics in Synthesis." (Halogen-Metal Exchange Selectivity).
  • Suzuki-Miyaura Selectivity

    • Chemical Science, 2016, 7 , 5758-5767. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Link

  • Riley Oxid

    
    ): 
    
    • Organic Reactions, 1976, 24 , 261. "Selenium Dioxide Oxidation."[4][6][7]

  • Scaffold Commercial Availability & Data

    • PubChem Compound Summary for CID 12901596. Link

Sources

Application Note: Strategic Regioselective Functionalization of 3-Bromo-2,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2,5-dichloropyridine (CAS: 138006-41-4) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. Its utility lies in the presence of three distinct halogen handles, each possessing a unique reactivity profile. This application note provides a definitive guide to orthogonally functionalizing this core. By leveraging the electronic differentiation between the C2, C3, and C5 positions, researchers can program sequential bond-forming events with high precision.

Reactivity Profile & Mechanistic Grounding

To design effective protocols, one must understand the electronic and steric forces governing the pyridine core.

The Reactivity Hierarchy

The three halogen atoms on the pyridine ring are not created equal. Their reactivity is dictated by their position relative to the ring nitrogen and the nature of the halogen itself.

  • C2-Position (Chlorine): The Electrophilic Hotspot (

    
    ) 
    
    • Mechanism: The C2 position is

      
       to the pyridine nitrogen. The electronegative nitrogen withdraws electron density via induction (-I) and resonance (-M), making C2 highly electron-deficient.
      
    • Reactivity: This is the primary site for Nucleophilic Aromatic Substitution (

      
      ) . Nucleophiles (amines, alkoxides, thiols) will displace the C2-Cl preferentially over C3-Br or C5-Cl.
      
    • Why C2 over C3/C5? The Meisenheimer complex formed by attack at C2 is stabilized by the nitrogen atom, whereas attack at C3 or C5 does not benefit from this direct stabilization [1].

  • C3-Position (Bromine): The Cross-Coupling Handle (Pd/Li)

    • Mechanism: Bromine is a superior leaving group to chlorine in metal-catalyzed reactions due to a weaker C-X bond (C-Br

      
       68 kcal/mol vs C-Cl 
      
      
      
      81 kcal/mol).
    • Reactivity: In Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) , oxidative addition occurs fastest at the C3-Br bond, provided the catalyst system is not specifically tuned to activate the C2-Cl bond.

    • Lithiation: Halogen-Metal exchange with n-BuLi occurs almost exclusively at the C3-Br bond due to the rapid rate of Br/Li exchange compared to Cl/Li exchange [2].

  • C5-Position (Chlorine): The Silent Partner

    • Mechanism: The C5 position is

      
       to the nitrogen (like C3) but holds a less reactive chlorine atom. It lacks the 
      
      
      
      activation of C2 and the oxidative addition speed of C3-Br.
    • Reactivity: This position is typically functionalized last , often requiring specialized ligands (e.g., Buchwald ligands) or forcing conditions after C2 and C3 have been derivatized.

Visualization: Reactivity Map

ReactivityMap Core 3-Bromo-2,5-dichloropyridine C2 C2-Cl: SNAr Active (Amines, OR, SR) Core->C2 Nucleophiles (Heat/Base) C3 C3-Br: Metal-Catalyzed (Suzuki, Li-Exchange) Core->C3 Pd(0) or n-BuLi (Kinetic Control) C5 C5-Cl: Inert / Late Stage (Requires Specialized Pd) Core->C5 Last Step

Figure 1: Orthogonal reactivity map of the 3-bromo-2,5-dichloropyridine scaffold.

Detailed Experimental Protocols

Protocol A: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Selective introduction of an amine at the C2 position while preserving the C3-Br and C5-Cl handles.

Rationale: The C2-Cl is highly activated. By using mild heating and a non-nucleophilic base, we drive substitution at C2. The C3-Br is sterically hindered and electronically deactivated for


, ensuring high regioselectivity.

Materials:

  • 3-Bromo-2,5-dichloropyridine (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Temperature: 60–80 °C.

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve 3-bromo-2,5-dichloropyridine (227 mg, 1.0 mmol) in NMP (3.0 mL).

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by the amine (1.1 mmol).

  • Reaction: Heat the mixture to 60 °C. Monitor by LC-MS.

    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at Room Temperature (RT). Anilines may require 80–100 °C.

  • Workup: Once the starting material is consumed (typically 2–4 hours), cool to RT. Pour into water (15 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
    

Expected Outcome: >85% yield of 2-amino-3-bromo-5-chloropyridine.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Selective formation of a C-C bond at C3 using the bromine handle.

Rationale: Under standard Pd(0) conditions, oxidative addition to Ar-Br is significantly faster than to Ar-Cl. We use a mild base and standard ligand to prevent activation of the C2-Cl bond [3].

Materials:

  • 3-Bromo-2,5-dichloropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or flask with 3-bromo-2,5-dichloropyridine (1.0 mmol), boronic acid (1.1 mmol), and

    
     (58 mg, 0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.
    
  • Solvent Addition: Add degassed DME (4 mL) and 2.0 M

    
     (1.5 mL).
    
  • Reaction: Heat to 80 °C (oil bath) or 100 °C (microwave, 30 min).

    • Critical Control: Do not overheat (>110 °C) or use strong bases (like KOtBu), as this may promote side reactions at C2 (hydrolysis or coupling).

  • Workup: Filter through a pad of Celite. Dilute with water and extract with EtOAc.[1]

  • Purification: Silica gel chromatography.

Expected Outcome: C3-arylated product with C2-Cl and C5-Cl retained.

Protocol C: C3-Selective Lithium-Halogen Exchange

Objective: Generation of a C3-nucleophile (Lithium species) to react with electrophiles (aldehydes, ketones,


).

Rationale: n-Butyllithium performs Br/Li exchange much faster than Cl/Li exchange. The reaction must be kept at -78 °C to prevent "Halogen Dance" (migration of the Li to C4) or elimination [4].

Materials:

  • 3-Bromo-2,5-dichloropyridine (1.0 equiv)

  • n-BuLi (1.6 M in hexanes, 1.05 equiv)

  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool to -78 °C under Argon.

  • Solvation: Dissolve 3-bromo-2,5-dichloropyridine (1.0 mmol) in anhydrous THF (5 mL).

  • Exchange: Add n-BuLi (0.66 mL, 1.05 mmol) dropwise over 5 minutes.

    • Observation: The solution may turn yellow/orange. Stir for exactly 15–20 minutes at -78 °C.

    • Warning: Extended stirring (>30 min) increases the risk of isomerization.

  • Quench: Add the electrophile (1.2 mmol) neat or in THF solution. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.

  • Workup: Quench with saturated

    
    . Extract with ether/EtOAc.
    

Strategic Sequential Workflows

To fully utilize the scaffold, reactions should be sequenced to avoid chemoselectivity issues.

Workflow 1: The "Standard" Route ( Suzuki)

This is the most robust pathway. By substituting C2 first, you remove the most electrophilic site, preventing side reactions during the subsequent metal-catalyzed steps.

  • Step 1 (

    
    ):  Install amine at C2.
    
  • Step 2 (Suzuki): Couple at C3-Br.

  • Step 3 (Buchwald): Finally, displace C5-Cl (requires forcing conditions, e.g., Pd-RuPhos, 100 °C).

Workflow 2: The "Inverted" Route (Suzuki )

Used when the C2 substituent is sensitive to Pd-coupling conditions.

  • Step 1 (Suzuki): Couple at C3-Br (Must use mild base to protect C2-Cl).

  • Step 2 (

    
    ):  Displace C2-Cl. Note: The C3-aryl group may sterically hinder the C2 position, requiring higher temperatures for the 
    
    
    
    .
Visualization: Sequential Logic

Workflow Start 3-Bromo-2,5-dichloropyridine Step1_SNAr Step 1: SNAr (C2) (Reagent: Amine, Heat) Start->Step1_SNAr Preferred Route Step1_Li Alt Step 1: Li-Exchange (C3) (Reagent: nBuLi, Electrophile) Start->Step1_Li If C3-Carbonyl needed Step2_Suzuki Step 2: Suzuki (C3) (Reagent: Ar-B(OH)2, Pd) Step1_SNAr->Step2_Suzuki Final_Prod 2,3,5-Trisubstituted Pyridine Step2_Suzuki->Final_Prod Step 3: C5 Funct. Step1_Li->Step1_SNAr Next Step

Figure 2: Decision tree for sequential functionalization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Mixture of C2 and C3 coupling products Catalyst is too active or base is too strong.Switch to

and

.[2] Avoid phosphine ligands like XPhos or SPhos in the first step as they can activate C2-Cl.
No reaction in

Nucleophile is too weak or steric hindrance.Increase temp to 100°C; switch solvent to DMSO; use stronger base (NaH) if nucleophile is an alcohol.
"Scrambling" during Lithiation Temperature too high or reaction time too long.Ensure internal temp is <-70°C. Quench within 15 mins of n-BuLi addition.
Hydrolysis of C2-Cl Water present in high-temp basic coupling.Use anhydrous solvents for coupling or reduce water ratio in Suzuki conditions.

References

  • Mechanistic Insight into Pyridine Substitution

    • Journal of Organic Chemistry, "Regioselectivity in Nucleophilic Aromatic Substitution of Halopyridines."[3]

    • (General Reference for Pyridine

      
       trends).
      
  • Lithium-Halogen Exchange Selectivity

    • Tetrahedron Letters, "Selective halogen–lithium exchange of polyhalogen
  • Site-Selective Suzuki Coupling

    • Chemical Science, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[4]

  • Halogen Dance Reactions

    • Chemical Reviews, "The Halogen Dance Reaction on Heterocycles."

Disclaimer: Always consult the Safety Data Sheet (SDS) for 3-bromo-2,5-dichloropyridine and all reagents before use. Pyridine derivatives can be toxic and should be handled in a fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-Bromo-2,5-dichloro-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. The inherent electronic and steric properties of this substrate make it a particularly challenging coupling partner. This resource provides in-depth troubleshooting advice and optimized protocols to help you achieve higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered with this reaction.

Q1: Why is my Suzuki coupling of 3-Bromo-2,5-dichloro-6-methylpyridine giving low to no yield?

A: This substrate presents a trifecta of challenges:

  • Steric Hindrance: The methyl group at the 6-position and the chlorine at the 5-position create significant steric bulk around the bromine at the 3-position, which can impede the oxidative addition step of the catalytic cycle.[1][2][3]

  • Electronic Deactivation: The pyridine nitrogen and the two chlorine atoms are electron-withdrawing, which can make the C-Br bond less reactive towards oxidative addition.[4]

  • Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[5][6]

Addressing these issues typically requires a carefully selected combination of a highly active catalyst system, appropriate base, and optimized reaction conditions.

Q2: I'm observing significant amounts of dehalogenated starting material (2,5-dichloro-6-methylpyridine). What's causing this?

A: Dehalogenation is a common side reaction in Suzuki couplings.[6][7] It occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source before it can undergo transmetalation with the boronic acid.[6] Potential hydride sources can include certain solvents (like alcohols) or bases.[6] If the transmetalation step is slow, which can be the case with challenging substrates, the intermediate has more time to undergo this side reaction.[6]

Q3: My boronic acid appears to be decomposing, and I'm seeing homocoupling of the boronic acid. How can I prevent this?

A: Boronic acids can be susceptible to several side reactions, including protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling.[8][9]

  • Protodeboronation: This can be catalyzed by the base or traces of acid and is often exacerbated by elevated temperatures and the presence of water.[8]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[10]

To mitigate these issues, ensure your reaction is thoroughly degassed, consider using a more stable boronic ester (e.g., a pinacol ester), and use a high-quality palladium precatalyst.[9][10]

Q4: How do I choose the right palladium catalyst and ligand for this substrate?

A: For sterically hindered and electron-deficient substrates like this, standard catalysts like Pd(PPh₃)₄ are often ineffective.[10] You need a highly active catalyst system that can facilitate the challenging oxidative addition step. This typically involves:

  • Bulky, Electron-Rich Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[10][11][12] These ligands stabilize the palladium center, promote oxidative addition, and their steric bulk can help prevent catalyst inhibition by the pyridine nitrogen.[10][11]

  • Efficient Precatalysts: Using a well-defined precatalyst that rapidly generates the active Pd(0) species is crucial.[13][14] This can minimize side reactions involving the boronic acid.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing your reaction, broken down by key reaction parameters.

The Catalyst System: Precatalyst and Ligand Selection

The choice of catalyst and ligand is arguably the most critical factor for this transformation. The goal is to facilitate the oxidative addition of the sterically hindered and electronically deactivated C-Br bond.

Problem: Low conversion of the starting material.

Solution:

  • Switch to a more active ligand. If you are using a less bulky ligand like PPh₃, it is likely not sufficient. Transition to a Buchwald-type biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand.[10][11][12] These ligands are designed to accelerate the oxidative addition and reductive elimination steps for challenging substrates.[11]

  • Use a modern precatalyst. Instead of generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a ligand, use a well-defined precatalyst. This ensures the rapid and efficient formation of the active Pd(0) species.[13][15][16][17]

  • Increase catalyst loading. While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome a high activation barrier.

Catalyst System Typical Loading Rationale for Use with 3-Bromo-2,5-dichloro-6-methylpyridine
Pd(OAc)₂ / SPhos1-3% Pd, 2-6% LigandSPhos is a bulky, electron-rich ligand known to be effective for heteroaryl chlorides and bromides.[10]
Pd₂(dba)₃ / XPhos1-3% Pd, 2-6% LigandXPhos is another highly active Buchwald ligand suitable for sterically demanding couplings.[11]
Pd(PEPPSI)-IPr1-3%This is a commercially available Pd-NHC precatalyst, highly active for coupling aryl chlorides and bromides.[10]
The Role of the Base

The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[18][19]

Problem: Low yield, even with an active catalyst.

Solution:

  • Use a stronger, non-nucleophilic base. For challenging couplings, weaker bases like Na₂CO₃ or K₂CO₃ may not be effective. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to promote the transmetalation step.[6][10]

  • Ensure the base is finely powdered and dry. The physical properties of the base can impact the reaction rate. Grinding the base to a fine powder increases its surface area and reactivity.

  • Consider the solubility of the base. The base needs to have some solubility in the reaction medium to be effective. The presence of a small amount of water can sometimes increase the solubility of inorganic bases.[20]

Base pKa of Conjugate Acid Comments
K₂CO₃10.3A common, moderately strong base. May not be effective for this substrate.
K₃PO₄12.3A stronger base, frequently successful in challenging Suzuki couplings.[10]
Cs₂CO₃10.3A strong base, often used in difficult couplings. Its solubility in organic solvents is higher than other carbonates.
Solvent Selection and the Role of Water

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction mechanism.[21][22][23]

Problem: Reaction is sluggish or stalls.

Solution:

  • Use an appropriate aprotic solvent. Toluene, dioxane, and THF are commonly used solvents for Suzuki couplings.[18] For higher temperatures, toluene or dioxane are often preferred.

  • The judicious use of water. Suzuki reactions are often run in biphasic organic-water systems.[18][24] A small amount of water can be beneficial by:

    • Increasing the solubility of the inorganic base.[20]

    • Facilitating the hydrolysis of boronic esters to the more reactive boronic acids.[25]

    • Potentially accelerating the transmetalation step. However, too much water can promote protodeboronation of the boronic acid.[8][20] A common starting point is a 10:1 to 4:1 ratio of organic solvent to water.[20]

  • Ensure solvents are properly degassed. Oxygen can lead to the oxidative degradation of the phosphine ligand and promote the homocoupling of the boronic acid.[10] It is critical to thoroughly degas the solvent before use.

The Boron Reagent: Boronic Acid vs. Boronate Ester

The stability of the organoboron reagent is key to a successful reaction.

Problem: Significant boronic acid decomposition or homocoupling.

Solution:

  • Switch to a more stable boronate ester. Pinacol boronic esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.[8][9][26] They are often used in complex molecule synthesis where stability is paramount.[26]

  • Use fresh, high-purity boron reagents. The quality of the boronic acid or ester can significantly impact the reaction outcome.

  • Use a slight excess of the boron reagent. Using 1.1 to 1.5 equivalents of the boronic acid or ester can help drive the reaction to completion, especially if some decomposition occurs.

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Prod R¹-R² (Product) RedElim->Prod R1X R¹-X (3-Bromo-2,5-dichloro-6-methylpyridine) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) + Base R2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues with your reaction.

Troubleshooting_Workflow Start Low Yield with 3-Bromo-2,5-dichloro-6-methylpyridine CheckSM Is Starting Material Consumed? Start->CheckSM NoReaction No Reaction / Low Conversion CheckSM->NoReaction No SM_Consumed Starting Material Consumed, but Low Product Yield CheckSM->SM_Consumed Yes UpgradeCatalyst Upgrade Catalyst System: - Use Bulky, Electron-Rich Ligand (SPhos, XPhos) - Use a Modern Precatalyst NoReaction->UpgradeCatalyst CheckSideProducts Analyze Byproducts: Dehalogenation or Homocoupling? SM_Consumed->CheckSideProducts Success Improved Yield UpgradeCatalyst->Success Dehalogenation Dehalogenation is Major Side Product CheckSideProducts->Dehalogenation Dehalogenation Homocoupling Boronic Acid Homocoupling is Major Side Product CheckSideProducts->Homocoupling Homocoupling OptimizeBaseSolvent Optimize Base & Solvent: - Use Stronger Base (K₃PO₄) - Ensure Anhydrous/Degassed Solvent - Judicious Use of Water Dehalogenation->OptimizeBaseSolvent OptimizeBoron Optimize Boron Reagent: - Switch to Pinacol Ester - Ensure Reagents are Pure & Degassed - Use Slight Excess (1.2 eq) Homocoupling->OptimizeBoron OptimizeBaseSolvent->Success OptimizeBoron->Success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization for each specific boronic acid partner is recommended.

Protocol 1: Optimized Suzuki Coupling using a Buchwald Ligand

This protocol is designed for high reactivity with the challenging substrate.

Materials:

  • 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2,5-dichloro-6-methylpyridine, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed solvent and degassed water via syringe (e.g., a 10:1 ratio of solvent to water).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for difficult couplings.

Materials:

  • 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.5 equiv)

  • Pd(PEPPSI)-IPr (0.03 equiv, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane/water mixture (10:1)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 3-Bromo-2,5-dichloro-6-methylpyridine, the boronic acid/ester, Cs₂CO₃, and the Pd(PEPPSI)-IPr catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 30-60 minutes.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

References

  • Wikipedia. Suzuki reaction. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?. [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. [Link]

  • SciSpace. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • PubMed. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. [Link]

  • Organic Chemistry Portal. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. [Link]

  • NIH. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • White Rose Research Online. (2025). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. [Link]

  • SciSpace. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. The three main pathways of precatalyst activation proposed for.... [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • NIH. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4.. [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

Sources

Purification methods for 3-Bromo-2,5-dichloro-6-methylpyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

User: Process Chemists, R&D Scientists Molecule: 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 1420800-44-7 / Analogous structures) Class: Poly-halogenated Picolines[1]

The Challenge: This intermediate is a critical scaffold often used in the synthesis of anthranilic diamide insecticides (e.g., analogs of Chlorantraniliprole).[1] The primary purification challenge is separating the target 3-bromo product from the unreacted 2,5-dichloro-6-methylpyridine starting material (SM) and the over-brominated byproducts.[1] Due to the electron-deficient nature of the pyridine ring and the steric crowding of the halogens, standard silica chromatography often yields poor resolution, making crystallization the preferred industrial method.[1]

Purification Protocols

Method A: Selective Crystallization (Recommended for Scale >10g)

Rationale:[1] Poly-halogenated pyridines exhibit significant changes in solubility indices based on solvent polarity.[1] The 3-bromo derivative is more lipophilic and has a higher melting point than the non-brominated precursor, allowing for separation via controlled cooling.[1]

The Solvent System:

  • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH) – Provides solubility at high temps.[1]

  • Anti-Solvent: Water (controlled addition) – Drives precipitation.[1]

  • Alternative (Non-Polar): Heptane/Toluene (9:1 ratio).[1]

Step-by-Step Protocol:

  • Dissolution: Charge the crude solid (brown/orange) into a reactor. Add MeOH (3.5 volumes) relative to the crude weight.[1]

  • Reflux: Heat to 60–65°C until full dissolution occurs. If solids remain, they are likely inorganic salts (filter hot to remove).[1]

  • Nucleation Point: Cool slowly to 45°C .

  • Anti-Solvent Addition: Add Water (0.5 to 1.0 volume) dropwise over 30 minutes.[1] Crucial: Stop if oiling out (liquid-liquid phase separation) occurs; reheat and add more MeOH if necessary.[1]

  • Crystallization: Cool to 0–5°C at a rate of 10°C/hour. Hold for 2 hours.

  • Filtration: Filter the off-white/pale yellow crystals.

  • Wash: Wash with cold (0°C) MeOH/Water (1:1 mixture).

  • Drying: Vacuum dry at 40°C for 6 hours. Note: Avoid temperatures >50°C during drying to prevent sublimation.[1]

Data Validation (Expected Results):

ParameterCrude InputPurified OutputMethod
Purity (HPLC) 85–90%>98.5%Area %
Appearance Dark Orange/Brown SolidOff-white/Pale Yellow Crystalline SolidVisual
Main Impurity (SM) 5–10%<0.5%HPLC
Yield N/A75–85%Gravimetric
Method B: High-Vacuum Fractional Distillation (For Liquid/Low-Melting Batches)

Rationale: If the intermediate contains significant "oily" impurities or regioisomers with distinct boiling points, distillation is viable.[1] However, poly-halogenated pyridines are prone to thermal degradation.[1]

Critical Parameters:

  • Vacuum: < 5 mmHg (High vacuum essential).[1]

  • Head Temperature: Likely 110–130°C (at reduced pressure) – Must be determined experimentally based on exact vacuum.[1]

  • Safety: The receiver flask must be cooled to prevent sublimation into the vacuum line.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude 3-bromo-2,5-dichloro-6-methylpyridine.

PurificationWorkflow Start Crude Reaction Mixture (Quenched & Extracted) CheckState Physical State at 25°C? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High MP Oil Viscous Oil CheckState->Oil Low MP / Solvent Trapped TLC_HPLC Impurity Profile (HPLC) Solid->TLC_HPLC MethodB Method B: Vacuum Distillation (<5 mmHg) Oil->MethodB Decision1 Is SM (Des-bromo) > 5%? TLC_HPLC->Decision1 MethodA Method A: Recrystallization (MeOH/Water or Heptane) Decision1->MethodA Yes (Separation needed) Decision1->MethodB No (Only volatiles) FinalCheck Purity > 98%? MethodA->FinalCheck MethodB->FinalCheck Success Release for Next Step FinalCheck->Success Yes Reprocess Recycle Mother Liquor FinalCheck->Reprocess No Reprocess->MethodA

Caption: Figure 1. Purification Decision Matrix. Selects between crystallization and distillation based on physical state and impurity profile.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: The solution is too concentrated, or the anti-solvent (water) was added too quickly/at too high a temperature.[1]

  • Fix: Re-heat the mixture until it is a clear single phase. Add a small amount of pure solvent (MeOH).[1] Cool very slowly (1°C/min) and seed the solution with a pure crystal if available.

Q2: I see a persistent impurity at RRT 0.95 (Relative Retention Time) in HPLC. What is it?

  • Diagnosis: This is almost certainly the 2,5-dichloro-6-methylpyridine starting material.[1] Because it lacks the heavy Bromine atom, it is slightly more polar (reverse phase) or volatile.[1]

  • Fix: If crystallization fails to remove it, chemical purification may be required.[1]

    • Chemical Trick: The starting material is more basic than the product (the Br atom withdraws electrons, reducing basicity of the product). You can try a mild acid wash (e.g., 1N HCl).[1] The starting material may protonate and stay in the aqueous layer, while the highly halogenated product remains in the organic layer. Test on small scale first.

Q3: The product turns dark/black upon storage.

  • Cause: Pyridine derivatives, especially brominated ones, are light-sensitive (photo-degradation).[1]

  • Fix: Store in amber glass bottles under Nitrogen or Argon atmosphere. Ensure all drying is done under vacuum, not just air drying.[1]

Q4: Can I use Silica Gel Chromatography?

  • Answer: Yes, for small scales (<5g).[1]

  • Mobile Phase: Hexane/Ethyl Acetate (gradient 0% to 10% EtOAc).[1]

  • Warning: Pyridines can streak on silica due to interaction with acidic silanol groups.[1] Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica and sharpen the peaks.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734418, 3-Bromo-2-chloro-6-methylpyridine. (Analogous Structure Data). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (General protocols for purification of halogenated pyridines).

  • Splendid Lab (2024). Product Catalog: 3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7).[1][2] Retrieved from [Link]

  • Shapiro, R. (1995). Process for the preparation of 3-bromo-5-chloro-pyridines (US Patent 5,436,344A).[1] U.S. Patent Office.[1] (Describes bromination/purification logic for similar scaffolds). Retrieved from

Sources

Technical Support Center: Dichloropyridine SNAr Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Reaction Engineering Subject: Temperature & Regiocontrol in Nucleophilic Aromatic Substitution of Dichloropyridines Ticket ID: OPT-PYR-24-Cl2

Executive Summary: The Reaction Landscape

Welcome to the Reaction Optimization Center. You are likely here because the SNAr reaction of 2,4-dichloropyridine (or its isomers) is yielding inconsistent regioselectivity or stalling at partial conversion.

In dichloropyridines, temperature is not merely a kinetic accelerator; it is the primary switch between kinetic and thermodynamic control.

  • C4-Substitution: Generally the Kinetic Product . Favored by lower temperatures and steric accessibility.

  • C2-Substitution: Generally the Thermodynamic Product . Favored by higher temperatures, specific chelating nucleophiles, or equilibration conditions.

This guide treats the reaction as a tunable system, using temperature and solvent parameters to navigate the energy landscape.

Interactive Troubleshooting (Q&A)

Category A: Regioselectivity Issues (The "Wrong Isomer" Problem)

Q: I am targeting the C4-position on 2,4-dichloropyridine, but I see increasing amounts of C2-substitution. Why is this happening?

A: You are likely exceeding the isokinetic temperature of the system.

  • The Mechanism: The C4 position is electronically activated (para to nitrogen) and sterically accessible. The C2 position is also activated (ortho to nitrogen) but is sterically hindered by the nitrogen lone pair and adjacent substituents. Therefore, C4 attack has a lower activation energy (

    
    ), making it the kinetic product.
    
  • The Fix:

    • Lower the Temperature: Drop reaction temperature by 20–30°C. If running at reflux (e.g., in THF or MeCN), switch to cryo-conditions (-20°C to 0°C) using a stronger base (e.g., LiHMDS or NaH) to maintain rate without thermal energy.

    • Check Your Nucleophile: If your nucleophile has hydrogen-bond donating capacity (e.g., an alcohol or amine), it may coordinate with the ring nitrogen, directing attack to the C2 position via a cyclic transition state [1].

Q: I actually want the C2-product, but I only get C4. How do I invert the selectivity?

A: You must force the system under Thermodynamic Control or utilize Chelation Control .

  • Thermodynamic Approach: Increase temperature significantly (>100°C) using high-boiling solvents (DMSO, NMP). This allows the reversible formation of the C4-Meisenheimer complex to revert and eventually funnel into the more stable C2-product.

  • Chelation Approach: Use a metal cation that coordinates the pyridine nitrogen and the nucleophile. For alkoxides, using a magnesium or calcium salt can sometimes pre-organize the nucleophile at the C2 position [2].

Category B: Reactivity & Stalling

Q: My reaction stalls at 60% conversion. Adding more equivalent of nucleophile doesn't help. Should I increase the temperature?

A: Proceed with caution. Stalling is often due to product inhibition or base degradation , not just kinetics.

  • Diagnosis: Check the pH. If the base has been consumed by side reactions (e.g., hydrolysis of the solvent), higher T will only accelerate impurity formation.

  • The "Solvent Effect" Solution: Before raising T, switch to a solvent with a higher dielectric constant (

    
    ).
    
    • Standard: THF (

      
      ) 
      
      
      
      Slow rates, high barriers.
    • Optimized: DMSO (

      
      ) or NMP. These solvents stabilize the anionic Meisenheimer intermediate, effectively lowering the transition state energy (
      
      
      
      ) [3].
Category C: Impurity Profiling

Q: I see a new peak (+16 mass units) forming at high temperatures. Is it oxidation?

A: It is likely Hydrolysis (formation of the pyridone/hydroxypyridine), not oxidation.

  • Cause: SNAr conditions (High T + Basic) are identical to hydrolysis conditions if any water is present. Hygroscopic solvents like DMF/DMSO are notorious for this at T > 100°C.

  • Prevention:

    • Use anhydrous solvents packed under Argon.

    • Add molecular sieves (3Å or 4Å) to the reaction vessel.

    • Critical: If using hydroxide bases (NaOH/KOH), switch to non-nucleophilic bases (DIPEA, Cs2CO3) to prevent direct competition [4].

Visualizing the Energy Landscape

The following diagram illustrates the competition between the Kinetic (C4) and Thermodynamic (C2) pathways. Note how Temperature (


) allows the system to overcome the higher barrier to C2.[1]

SNAr_Energy_Landscape Start Start: 2,4-Dichloropyridine + Nucleophile TS_C4 TS (C4-Attack) Low Ea (Kinetic) Start->TS_C4 Fast at Low T TS_C2 TS (C2-Attack) High Ea (Thermodynamic) Start->TS_C2 Requires High T Inter_C4 Meisenheimer Complex (C4) TS_C4->Inter_C4 Inter_C2 Meisenheimer Complex (C2) TS_C2->Inter_C2 Prod_C4 Product C4 (Kinetic) Inter_C4->Prod_C4 Prod_C2 Product C2 (Thermodynamic) Inter_C2->Prod_C2 Prod_C4->Start Reversible at High T

Figure 1: Reaction coordinate flow showing the kinetic advantage of C4 versus the thermal requirement for C2.

Standardized Optimization Protocol (DoE)

Do not guess. Use this 3-variable Design of Experiment (DoE) matrix to lock in your conditions.

Variable Set
  • Temperature: Low (0°C), Medium (60°C), High (120°C).

  • Solvent: THF (Low Polarity), MeCN (Medium), DMSO (High Polarity).

  • Base: DIPEA (Organic), K2CO3 (Inorganic/Weak), NaH (Inorganic/Strong).

Workflow Logic

Optimization_Workflow Start Start Optimization Check_Regio Check Regioselectivity (LCMS) Start->Check_Regio Decision_Regio Is Ratio > 95:5? Check_Regio->Decision_Regio Good_Regio Check Conversion Decision_Regio->Good_Regio Yes Bad_Regio Adjust Temperature Decision_Regio->Bad_Regio No (Mixed Isomers) Decision_Conv Conversion > 90%? Good_Regio->Decision_Conv Bad_Regio->Check_Regio Retest Success Scale Up Decision_Conv->Success Yes Stall Change Solvent (Increase Polarity) Decision_Conv->Stall No Stall->Check_Regio Retest

Figure 2: Logic flow for iterative parameter adjustment.

Critical Safety Data

Hazard ClassSpecific Risk with DichloropyridinesMitigation
Thermal Runaway SNAr is exothermic. High concentration (>1 M) + High T can trigger rapid self-heating.Dosing control: Add nucleophile slowly. Monitor internal T, not just mantle T.
Sensitizer Halopyridines are potent skin sensitizers and lachrymators.Double-glove (Nitrile). Use a bleach bath for glassware decontamination.
Gas Evolution If using NaH, H2 gas is evolved.Ensure adequate venting.[2][3] Do not seal vessels until gas evolution ceases.

References

  • LUMO Analysis & Regioselectivity: Lu, J., et al. (2022).[4] "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science.

  • C2-Selectivity via Chelation/H-Bonding: WuXi AppTec. (2021). "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48.

  • Solvent Effects in SNAr: Newby, J. A., et al. (2016). "Design of Experiments (DoE) Reaction Optimisation and Solvent Selection." Royal Society of Chemistry.

  • Impurity Profiling (Hydrolysis): BenchChem. (2025). "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

  • Kinetic vs Thermodynamic Control: LibreTexts. (2020). "16.4: Kinetic versus Thermodynamic Control." Chemistry LibreTexts.

Sources

Technical Support Center: 3-Bromo-2,5-dichloro-6-methylpyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility and stability challenges associated with 3-Bromo-2,5-dichloro-6-methylpyridine (and structurally similar poly-halogenated pyridines) in Dimethyl Sulfoxide (DMSO).

Product Classification: Halogenated Heterocycle / Pharmaceutical Intermediate Primary Solvent: Dimethyl Sulfoxide (DMSO) Key Challenge: High lipophilicity (LogP >3.5), high crystal lattice energy, and hydrolytic instability in wet DMSO.[1][2]

Introduction: The "Solubility-Stability" Paradox

Researchers often encounter a dual failure mode with 3-Bromo-2,5-dichloro-6-methylpyridine:

  • Initial Dissolution Resistance: The compound forms a tight crystal lattice due to halogen bonding, requiring significant energy to break.[2]

  • Delayed Precipitation/Degradation: Once dissolved, the solution may turn cloudy or precipitate upon storage.[2] This is often not simple reprecipitation but a chemical degradation event (hydrolysis) driven by moisture in the DMSO.

This guide provides a root-cause analysis and validated protocols to ensure sample integrity.

Part 1: Troubleshooting Guide (Q&A)

Category A: Initial Dissolution Issues

Q1: I am vortexing the powder in DMSO, but solid particles remain. Should I heat it? Answer: Proceed with extreme caution. While heat increases solubility, this compound contains a chlorine atom at the C2 position (flanked by the ring nitrogen). This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[2]

  • Risk: Heating >40°C in DMSO (which is slightly nucleophilic and often wet) can accelerate the displacement of the chlorine by water (forming the pyridone) or by DMSO itself (swern-type side reactions).[1]

  • Solution: Use a water bath sonicator at ambient temperature (20-25°C) rather than a heat block.[1][2] Sonication provides acoustic cavitation energy to break the crystal lattice without raising the bulk thermal energy enough to trigger degradation.

Q2: My DMSO stock solution was clear, but after a week at 4°C, crystals formed. Answer: This is a physical phase separation issue. DMSO freezes at ~18.5°C. Storing stocks at 4°C (standard fridge) causes the DMSO to crystallize first, forcing the solute into a supersaturated "exclusion zone" where it eventually crashes out.

  • Protocol: Thaw the vial completely at Room Temperature (RT). Vortex vigorously. If solids persist, the compound may have hydrated.

  • Prevention: Store DMSO stocks at Room Temperature (if used within 2 weeks) or -20/-80°C (for long term).[1][2] Never store at 4°C.

Category B: Aqueous Dilution ("The Crash")[1]

Q3: When I add my DMSO stock to the cell culture media/buffer, it instantly turns cloudy. Answer: You have hit the "LogP Cliff." 3-Bromo-2,5-dichloro-6-methylpyridine is highly lipophilic.[2] Pure DMSO solvates it via dipole-dipole interactions.[2] When you dilute into water (buffer), the dielectric constant changes abruptly. The water molecules form a "cage" around the hydrophobic drug molecules, driving them to aggregate and precipitate to minimize surface area.

  • Threshold: This compound likely precipitates if the final DMSO concentration is <1% while the compound concentration is >50 µM.

  • Fix: Use the Intermediate Dilution Method (see Protocol 2 below).

Part 2: Validated Experimental Protocols

Protocol 1: Anhydrous Stock Preparation (Critical for Stability)

Purpose: To dissolve the compound while preventing hydrolysis of the activated C2-Chlorine.[1]

  • Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2]

    • Why: Standard DMSO absorbs moisture from air.[2] At 60% humidity, DMSO can absorb 1-2% water by weight in hours. This water will attack the 2-Cl position.[2]

  • Weighing: Weigh the powder into a glass vial (avoid polystyrene, which DMSO can etch).[1][2]

  • Addition: Add DMSO to achieve a target concentration of 10–50 mM . Avoid going straight to 100 mM unless necessary, as viscosity increases.[1][2]

  • Dissolution:

    • Step A: Vortex for 30 seconds.

    • Step B: If solid remains, sonicate in a water bath for 5-minute intervals.

    • Step C: Visual Check.[2] Hold against a light. If "schlieren" lines (swirls) are visible, it is not fully mixed.[2]

  • Storage: Aliquot immediately into single-use vials. Store at -20°C. Do not freeze-thaw more than once.

Protocol 2: The "Stepwise" Dilution for Assays

Purpose: To transfer the hydrophobic compound into aqueous media without precipitation.

Incorrect: Adding 1 µL of 10 mM Stock directly to 999 µL of Media (1:1000 dilution).[1][2] Correct (Serial Step-Down):

  • Step 1: Dilute 10 mM Stock (100% DMSO) 1:10 into pure DMSO

    
     1 mM Stock.
    
  • Step 2: Dilute 1 mM Stock 1:10 into PBS/Media

    
     100 µM (10% DMSO). Mix rapidly.
    
  • Step 3: Dilute 100 µM solution 1:10 into PBS/Media

    
     10 µM (1% DMSO).
    

Result: This allows the hydration shell to form more gradually, reducing the kinetic shock that causes amorphous precipitation.

Part 3: Decision Logic & Mechanism Visualization

Figure 1: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing solubility vs. stability failures with halogenated pyridines.

SolubilityLogic Start Issue: Compound Issue in DMSO Dissolution Problem: Won't Dissolve Initialy Start->Dissolution Precipitation Problem: Precipitated Later Start->Precipitation CheckWater Check DMSO Quality (Is it Anhydrous?) Dissolution->CheckWater StorageTemp Check Storage Temp Precipitation->StorageTemp Sonicate Action: Sonicate (25°C) Do NOT Heat >40°C CheckWater->Sonicate If wet, replace solvent Fridge Stored at 4°C? StorageTemp->Fridge Freezer Stored at -20°C? StorageTemp->Freezer Physical Physical Freezing (DMSO Crystallization) Fridge->Physical DMSO Freezes Solute crashes out Hydrolysis Chemical Degradation (Hydrolysis of 2-Cl) Freezer->Hydrolysis If repeated freeze/thaw introduces moisture

[1][2]

Figure 2: The "Crash Out" Mechanism

Caption: Molecular mechanism of precipitation upon aqueous dilution. The hydrophobic effect drives aggregation of the lipophilic pyridine.

CrashOut cluster_0 Solvation Shell Dynamics cluster_1 Precipitation Event DMSO_State In DMSO (Solvated) Mix_State Mixing (Transition) DMSO_State->Mix_State Dilution Water_State In Buffer (Aggregated) Mix_State->Water_State Hydrophobic Collapse

Summary Data Table: Physicochemical Properties

PropertyValue (Approx.)Implication for Handling
LogP 3.5 – 4.2Highly lipophilic; requires organic co-solvent (DMSO/DMF) for assays.[2]
Solubility (Pure DMSO) ~50–100 mMHigh solubility in pure solvent.
Solubility (PBS, pH 7.4) < 50 µMVery low. Risk of precipitation >1% DMSO final conc.[2]
Reactive Moiety 2-Chloro-pyridineMoisture Sensitive. Susceptible to SNAr hydrolysis.
Storage -20°C (Anhydrous)Protect from light and humidity.[2]

References

  • Gaylord Chemical. (2024).[2][3] Dimethyl Sulfoxide (DMSO) Physical Properties and Hygroscopicity Guide. Retrieved from [Link]

  • Li, W., et al. (2007).[2][4] "Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates." Journal of Organic Chemistry, 72(16), 6016–6021.[2] (Demonstrates DMSO reactivity with halogenated compounds). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 3-Bromo-2-chloro-6-methylpyridine (Isomer Analog). Retrieved from [Link]

Sources

Removing palladium impurities from 3-Bromo-2,5-dichloro-6-methylpyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Engineering Group Subject: De-metallation of 3-Bromo-2,5-dichloro-6-methylpyridine (Target ID: Py-3Br) Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Mechanism of Failure

The User Issue: You are likely observing persistent Palladium (Pd) levels >50 ppm despite standard aqueous washes or recrystallization.

The "Why" (Root Cause Analysis): Removing Palladium from Py-3Br is deceptively difficult due to two competing mechanisms:

  • The Pyridine Trap (Coordination): Although the 2,5-dichloro substitution reduces the basicity of the pyridine nitrogen (making it a weaker ligand than unsubstituted pyridine), the nitrogen lone pair can still coordinate to electron-deficient Pd(II) species.

  • The Oxidative Insertion Risk (Covalent Bonding): This is the critical failure point for this specific scaffold. If your upstream coupling reaction did not reach 100% conversion, you may have residual Pd inserted into the C-Br bond at position 3. No scavenger can remove Pd that is covalently bound to your product.

The Solution Strategy: We must first verify the nature of the impurity, then apply a chelating scavenger that out-competes the pyridine nitrogen for the metal center.

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, determine if the Pd is "scavengeable."[1]

Pd_Diagnosis Start Start: High Pd Content Check_HPLC Check HPLC/UPLC Is there unreacted Starting Material? Start->Check_HPLC Yes_SM YES: Unreacted SM Present Check_HPLC->Yes_SM > 2% No_SM NO: Reaction Complete Check_HPLC->No_SM < 0.5% Conclusion_A CRITICAL FAILURE Pd is likely inserted in C-Br bond. Scavenging will fail. Push reaction to completion. Yes_SM->Conclusion_A Analyze_Solubility Check Solubility of Py-3Br No_SM->Analyze_Solubility Soluble_THF Soluble in THF/EtOAc Analyze_Solubility->Soluble_THF Insoluble Low Solubility Analyze_Solubility->Insoluble Method_A Protocol A: Silica-Supported Scavengers (Si-DMT or Si-Thiol) Soluble_THF->Method_A Method_B Protocol B: Activated Carbon (High Temp) Insoluble->Method_B

Figure 1: Diagnostic logic flow to determine if Pd removal is chemically feasible.

Protocol A: Silica-Supported Scavengers (The Gold Standard)

For halogenated pyridines, Si-DMT (Dimercaptotriazine) is the superior choice over standard Si-Thiol. The triazine ring provides a multidentate chelation effect that breaks the Pd-Pyridine interaction more effectively than simple thiols [1][4].

Applicability: Use when the product is soluble in THF, Me-THF, or Ethyl Acetate.

Step-by-Step Methodology:
  • Dissolution: Dissolve crude Py-3Br in THF or Ethyl Acetate (Ratio: 10 volumes solvent to 1 weight product).

    • Note: Avoid DCM if possible; THF promotes faster scavenging kinetics.

  • Loading Calculation: Add Si-DMT (Silica-Dimercaptotriazine) at a ratio of 4 equivalents relative to the residual Pd content.

    • If Pd content is unknown: Use 10% w/w (weight of scavenger vs. weight of crude product).

  • Thermal Activation: Heat the slurry to 50°C for 4 hours.

    • Why? Room temperature is often insufficient to overcome the activation energy required to displace the pyridine ligand from the Palladium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of THF to recover entrained product.

Performance Expectations (Data Table):

Scavenger TypeFunctional GroupMechanismEfficiency for Py-3Br
Si-DMT DimercaptotriazineChelation (Tridentate)High (>95%)
Si-Thiol PropylthiolBinding (Monodentate)Moderate (70-85%)
Si-TAA TriamineChelation (Amine)Low (Pyridine competes)

Protocol B: Activated Carbon (The Bulk Alternative)

If silica scavengers are cost-prohibitive or the batch size is >10 kg, use specific grades of activated carbon. Warning: Generic charcoal often fails. You must use a chemically activated wood-based carbon (e.g., Darco KB-G or equivalent) [6].

Step-by-Step Methodology:
  • Selection: Use Darco KB-G or Ecosorb C-941 . These have mesoporous structures optimized for organometallic complexes.

  • Slurry: Add carbon (10-20% w/w relative to product) to the solution.

  • Digestion: Heat to reflux (essential) for at least 2 hours.

    • Scientific Insight: The heat increases the desorption rate of the Pd from the pyridine and increases the diffusion rate into the carbon pores.

  • Hot Filtration: Filter while hot through a pre-packed Celite bed.

    • Critical: If the solution cools, Pd-Carbon complexes can leach back into the solution or the product may precipitate onto the carbon, causing yield loss.

Protocol C: Crystallization Spiking (The "Polishing" Step)

If you require <5 ppm and are stuck at ~20 ppm, standard crystallization often fails because Pd co-crystallizes with the pyridine lattice. You must use a "Solution Keeper."

Method:

  • Dissolve product in the crystallization solvent (e.g., Heptane/IPA).

  • Add N-Acetyl Cysteine or Trimercaptotriazine (TMT) (0.5 wt%) directly to the mother liquor.

  • Heat to dissolve.

  • Cool slowly to crystallize.

  • Result: The additive binds the Pd and keeps it soluble in the mother liquor, allowing the Py-3Br crystals to grow pure [5].

Scavenging Workflow Diagram

Scavenging_Workflow Crude Crude Product (Pd > 500 ppm) Dissolve Dissolve in THF (10 Vol) Crude->Dissolve Add_Scav Add Si-DMT (10 wt%) Dissolve->Add_Scav Heat Heat 50°C (4 Hours) Add_Scav->Heat Filter Filter (0.45µm) Heat->Filter Test ICP-MS Check Filter->Test

Figure 2: Optimized workflow for silica-based Pd removal.

Frequently Asked Questions (FAQ)

Q: I used Si-Thiol and the solution turned black, but Pd is still high. Why? A: The black color indicates some Pd was captured (likely Pd(0) colloids), but the remaining Pd is likely Pd(II) tightly coordinated to your pyridine nitrogen. Switch to Si-DMT ; the chelation effect is thermodynamically stronger than the pyridine-Pd bond.

Q: Can I use extraction (L/L) with EDTA? A: Generally, no. EDTA is too hydrophilic. For lipophilic halogenated pyridines, the Pd stays in the organic layer. If you must extract, use an aqueous wash of Sodium Bisulfite or N-Acetyl Cysteine at pH 7-8, but solid scavengers are usually far superior.

Q: My product has a reactive C-Br bond. Will the scavenger react with it? A: Si-Thiol and Si-DMT are nucleophilic. However, aryl bromides (like your 3-bromo group) are relatively stable at 50°C compared to alkyl halides. Do not exceed 60°C to avoid displacing the bromine [4].

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers Selection Guide.[2] SiliCycle Application Notes.[3] Link

  • Biotage. (2023).[4] Metal Scavengers in Process Chemistry: An Investigative Study. Biotage White Papers. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[5] Link

  • Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[6][7][8] Johnson Matthey Technology Review. Link

  • Osaka Gas Chemicals. (n.d.).[9] Removal of palladium (Pd) catalysts using Activated Carbon.[5][10]Link

Sources

Controlling regioselectivity in 2,5-dichloro-3-bromopyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 2,5-dichloro-3-bromopyridine . It addresses the specific regioselectivity challenges imposed by the competing halogen reactivity profiles.

Ticket Subject: Regiocontrol in 2,5-dichloro-3-bromopyridine Functionalization Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary: The Substrate Profile

You are working with 2,5-dichloro-3-bromopyridine . This scaffold presents a classic "competing reactivity" problem. Success depends on exploiting the distinct electronic and steric environments of the three halogenated positions.

PositionSubstituentElectronic CharacterPrimary Reactivity Mode
C2 ChlorineHighly Activated (

-to-N). Inductively depleted.

(Nucleophilic Aromatic Substitution)
C3 BromineWeakest Bond (C-Br). Sterically crowded.

-to-N.
Metal-Halogen Exchange / Pd-Coupling
C5 ChlorineDeactivated relative to C2.

-to-N.
Last-stage functionalization

🎫 Ticket #1: "I need to substitute the C2-Chlorine, but the reaction is stalling or messy."

Diagnosis: The C2 position is electronically primed for


 due to the adjacent nitrogen (stabilization of the Meisenheimer complex). However, the bulky C3-Bromine  atom creates significant steric hindrance, often blocking the trajectory of incoming nucleophiles.
🛠️ Troubleshooting Protocol: Optimization

1. The "Orthogonal" Approach (Temperature vs. Sterics)

  • Standard Nucleophiles (Amines/Alkoxides):

    • Issue: Standard heating often leads to degradation before substitution due to the C3-Br steric wall.

    • Solution: Use Polar Aprotic Solvents (DMSO, NMP, or DMF) to strip the cation and nakedize the nucleophile.

    • Critical Parameter: Keep temperature < 80°C . Above this, you risk displacing the C3-Br or causing "halogen dance" side reactions if strong bases are present.

2. The "Hard/Soft" Mismatch

  • Thiolates (Soft): react rapidly at C2 even at room temperature.

  • Alkoxides (Hard): require higher energy. If using

    
    , be wary of elimination pathways (benzyne formation) which are rare in pyridines but possible under forcing conditions.
    

3. Lewis Acid Activation (The "Nuclear Option") If the reaction is dead, add 1.0 equiv of


 . The Zinc coordinates to the Pyridine Nitrogen, further withdrawing electron density and activating the C2-Cl bond without heating the system to decomposition temperatures.
📊 Decision Logic: Conditions

SNAr_Logic Start Target: C2-Cl Substitution NucType Nucleophile Type? Start->NucType Amine Primary/Secondary Amine NucType->Amine O_S Alkoxide / Thiolate NucType->O_S Cond1 Try: THF/DIPEA, 60°C Amine->Cond1 Cond2 Try: DMF/K2CO3, 0°C to RT O_S->Cond2 Fail Low Yield / No Reaction? Cond1->Fail Cond2->Fail Solution Add Lewis Acid (ZnCl2) OR Switch to NMP @ 100°C Fail->Solution

Caption: Workflow for overcoming steric hindrance at the C2 position during nucleophilic attack.

🎫 Ticket #2: "My Suzuki coupling is giving a mixture of C2 and C3 products."

Diagnosis: This is the most common failure mode.

  • Theory: Oxidative addition should prefer the weaker C-Br bond (C3) over the stronger C-Cl bond (C2).

  • Reality: The C2-Cl bond is "activated" by the nitrogen, making its bond dissociation energy (BDE) effectively lower and competitive with the unactivated C3-Br.

🛠️ Troubleshooting Protocol: Ligand & Catalyst Control

1. Target: C3-Bromine (The Standard) To couple exclusively at the Bromine, you must select a catalyst system that is sensitive to Bond Strength rather than Electronic Activation .

  • Recommended Catalyst:

    
     or 
    
    
    
    .
  • Why: Bis-phosphine ligands are less electron-rich than Buchwald precatalysts. They rely on the classical oxidative addition mechanism where Br > Cl.

  • Solvent: Toluene/Water or DME/Water. Avoid highly polar solvents that might enhance the electrophilicity of C2.

2. Target: C2-Chlorine (The Inversion) It is difficult to couple C2-Cl before C3-Br using Palladium.

  • Strategy: If you need the aryl group at C2, perform the

    
     reaction first  (Ticket #1) using a boronic acid equivalent (unlikely) or simply swap the order of operations: 
    
    
    
    (C2)
    
    
    Suzuki (C3).

3. The "Bis-Coupling" Risk If you see double addition, lower the catalyst loading to 1 mol% and ensure slow addition of the boronic acid.

🔬 Experimental Insight: Reactivity Order

The general reactivity order for Pd-catalyzed coupling in this scaffold is:


[1]

Critical Note: Using highly active "Buchwald" ligands (e.g., XPhos, SPhos) can erode this selectivity because they are powerful enough to insert into the C2-Cl bond almost as fast as the C3-Br bond [1]. Stick to "dumber" ligands (PPh3, dppf) for better discrimination.

🎫 Ticket #3: "I tried to lithiate the Bromine, but the Lithium migrated."

Diagnosis: You are experiencing the "Halogen Dance" . When 3-bromo-pyridines are lithiated, the lithiated species is unstable. The Lithium can abstract the proton at C4 (which is acidic due to inductive effects), causing the Li to move to C4 and the Br to migrate to C3.

🛠️ Troubleshooting Protocol: Metal-Halogen Exchange

1. The "Turbo" Solution (Recommended) Do not use n-BuLi. The nucleophilic butyl group will attack the C2-Cl position (substitution) faster than it performs the exchange at C3.

  • Reagent:

    
     (Turbo Grignard) .
    
  • Conditions: THF, -15°C to 0°C .

  • Mechanism: The Magnesium inserts into the C-Br bond. The C-Cl bonds are inert to Magnesium at these temperatures. This completely avoids the C2-attack side reaction associated with Lithium reagents [2].

2. If you MUST use Lithium:

  • Reagent:

    
     (1.0 equiv).[2]
    
  • Temperature: Strict -78°C .

  • Quench Time: < 5 minutes. You must trap the lithiated species immediately with your electrophile. Waiting leads to isomerization.

📊 Pathway Visualization: Lithiation vs. Grignard

Lithiation_Path Substrate 2,5-dichloro- 3-bromopyridine nBuLi n-BuLi (-78°C) Substrate->nBuLi Turbo i-PrMgCl·LiCl (-15°C) Substrate->Turbo PathA Li-Exchange (C3) nBuLi->PathA PathB Mg-Exchange (C3) Turbo->PathB Risk RISK: Nucleophilic Attack at C2 or Halogen Dance PathA->Risk If T > -70°C Safe STABLE: Magnesiate Species PathB->Safe High Chemoselectivity

Caption: Comparison of n-BuLi vs. Turbo Grignard for C3 functionalization. Turbo Grignard prevents C2 attack.

📚 References

  • BenchChem Technical Support. (2025).[3] Reactivity of Halogens in Polyhalogenated Heterocycles. Retrieved from 1

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from 4

  • National Institutes of Health (PMC). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Retrieved from 5

  • Save My Exams. (2025). Reactivity of the Halogens. Retrieved from 6

Sources

Technical Support Center: Grignard Formation with 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of the Grignard reagent from 3-Bromo-2,5-dichloro-6-methylpyridine. This technical brief provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful synthesis.

Introduction: The Challenge of Halogenated Pyridines

The formation of Grignard reagents from halogenated pyridines presents a unique set of challenges. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which can deactivate the molecule towards oxidative addition with magnesium.[1] Furthermore, the lone pair of electrons on the nitrogen can coordinate with the magnesium surface or the formed Grignard reagent, potentially inhibiting the reaction or leading to undesired side reactions.[1]

In the specific case of 3-Bromo-2,5-dichloro-6-methylpyridine, the presence of multiple halogen atoms introduces the question of regioselectivity. Generally, the reactivity of halogens in Grignard formation follows the trend I > Br > Cl > F.[2][3] This suggests that the Grignard reagent will preferentially form at the C-Br bond. However, the electronic effects of the chloro- and methyl- substituents, as well as the position of the nitrogen atom, can influence the reactivity of the C-Br bond.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 3-Bromo-2,5-dichloro-6-methylpyridine is not initiating. What are the most common reasons for this?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are:

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings is the main barrier to reaction initiation.[4]

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Trace amounts of water in your glassware, solvent, or starting material will quench the reagent as it forms.[5][6]

  • Poor Quality Reagents: Old or impure 3-Bromo-2,5-dichloro-6-methylpyridine or magnesium can prevent the reaction from starting.[7]

Q2: I see some bubbling, but the reaction quickly stops. What is happening?

A2: This scenario often points to either insufficient activation of the magnesium or the presence of a limited amount of an inhibitor, such as water. The initial bubbling may be from a small, highly active portion of the magnesium surface, which is then quickly passivated. Alternatively, a small amount of water could be consumed, temporarily halting the reaction.

Q3: How can I be sure my Grignard reagent has formed?

A3: Visual cues are often the first indicator. A successful initiation is typically marked by:

  • A noticeable exotherm (the flask becomes warm).

  • The appearance of a cloudy, grey, or brownish color in the reaction mixture.[4]

  • Gentle bubbling or boiling of the solvent at the magnesium surface.[4]

For a quantitative assessment, you can perform a titration of the Grignard reagent. A common method is titration with a solution of I2 in THF until the iodine color persists.

Q4: I'm concerned about side reactions. What are the most likely side products?

A4: With this substrate, potential side reactions include:

  • Wurtz Coupling: The formed Grignard reagent can react with unreacted 3-Bromo-2,5-dichloro-6-methylpyridine to form a dimer.[8]

  • Reaction at a Chloro-substituent: While less likely, under harsh conditions, Grignard formation or reaction at one of the C-Cl bonds could occur.

  • Addition to the Pyridine Ring: Grignard reagents can add to the pyridine ring, especially if the nitrogen is activated (e.g., by complexation with MgX2).[9][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Reaction Fails to Initiate

This is the most frequent challenge. Follow these steps to ensure a successful start.

Logical Troubleshooting Flow for Initiation Failure

A Reaction Not Initiating B Check 1: Rigorous Anhydrous Conditions A->B C Check 2: Magnesium Activation A->C D Check 3: Reagent & Solvent Quality A->D E Action 1.1: Flame-dry all glassware under vacuum/inert gas. B->E How? F Action 1.2: Use freshly distilled, anhydrous solvent (THF or Et2O). B->F How? G Action 2.1: Mechanical Activation - Crush Mg turnings with a glass rod. C->G How? H Action 2.2: Chemical Activation - Add a small crystal of Iodine or a few drops of 1,2-dibromoethane. C->H How? I Action 3.1: Use fresh, high-purity Mg turnings. D->I How? J Action 3.2: Purify the aryl bromide if necessary. D->J How? K Initiation Successful E->K F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for Grignard initiation failure.

Detailed Steps:

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: All glassware must be thoroughly dried. Flame-drying under a vacuum and cooling under an inert atmosphere (Nitrogen or Argon) is the gold standard.[5]

    • Solvents: Use anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).[11] THF is often preferred for its ability to better solvate and stabilize the Grignard reagent.[11][12] Solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle.

    • Starting Material: Ensure your 3-Bromo-2,5-dichloro-6-methylpyridine is anhydrous. If necessary, it can be dried by dissolving in a suitable solvent and drying over magnesium sulfate, followed by filtration and removal of the solvent under vacuum.

  • Activate the Magnesium: The passivating MgO layer must be disrupted.[4]

    • Mechanical Activation: Before adding solvent, grind the magnesium turnings in the flask with a glass stirring rod to expose fresh metal surfaces.[13]

    • Chemical Activation: This is often the most effective method.

      • Iodine (I₂): Add a single small crystal of iodine to the magnesium turnings.[4][13] The disappearance of the purple/brown color is a good indicator of activation.[4]

      • 1,2-Dibromoethane (DBE): Add a few drops of DBE. The evolution of ethylene gas (bubbling) indicates the activation of the magnesium surface.[4][13][14]

Problem 2: Low Yield of the Grignard Reagent

Even if the reaction initiates, low yields can be problematic.

Possible Causes and Solutions:

Observation Potential Cause Recommended Solution
Significant amount of starting material recoveredIncomplete reactionExtend the reaction time. Ensure efficient stirring to maintain contact between the aryl bromide and the magnesium surface.
Formation of a significant amount of biphenyl-type byproductWurtz Coupling[8]Add the solution of 3-Bromo-2,5-dichloro-6-methylpyridine slowly to the magnesium suspension. This keeps the concentration of the aryl bromide low, minimizing the rate of the Wurtz reaction.
Grignard concentration is lower than expected by titrationGradual decomposition or reaction with trace impuritiesUse the Grignard reagent immediately after preparation. Ensure all subsequent reagents and glassware are scrupulously dry.

Advanced Strategies for Difficult Cases

For particularly stubborn reactions, more advanced techniques may be required.

  • The Use of "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can significantly enhance the reactivity of Grignard reagents.[15] These "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can be used in a halogen-metal exchange reaction. This is an excellent option if direct formation proves too difficult.

  • Knochel-Hauser Bases: For applications requiring deprotonation rather than Grignard formation, Knochel-Hauser bases (e.g., TMPMgCl·LiCl) offer a highly effective alternative for the regioselective metalation of electron-poor heteroaromatics.[16]

Experimental Protocols

Protocol 1: Standard Grignard Formation
  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.

  • Initiation: Add a small portion of a solution of 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Observation: Look for signs of initiation (gentle bubbling, heat generation, color change). If the reaction does not start, gently warm the flask with a heat gun.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.

Protocol 2: Subsequent Kumada Coupling

The formed Grignard reagent can be used in various cross-coupling reactions, such as the Kumada coupling, to form new carbon-carbon bonds.[17]

Illustrative Kumada Coupling Catalytic Cycle

Kumada_Coupling A Pd(0)Ln B Oxidative Addition A->B R'-X C R'-Pd(II)(X)Ln B->C D Transmetalation C->D R-MgX E R'-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A R-R'

Caption: Simplified catalytic cycle for a Kumada cross-coupling reaction.

  • Catalyst Preparation: In a separate, dry flask, add a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands under an inert atmosphere.

  • Addition of Coupling Partner: Add the aryl or vinyl halide coupling partner to the catalyst mixture.

  • Grignard Addition: Slowly add the freshly prepared Grignard solution of 2,5-dichloro-6-methyl-3-pyridylmagnesium bromide to the catalyst mixture at room temperature or as dictated by the specific procedure.

  • Reaction and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.[5] Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

References

  • H. M. Walborsky, "Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction," Accounts of Chemical Research, vol. 23, no. 9, pp. 286-293, 1990. [Link]

  • Chemistry Stack Exchange, "Activation of Grignard reagent," 2021. [Link]

  • Chemistry LibreTexts, "10.6: Reactions of Alkyl Halides - Grignard Reagents," 2024. [Link]

  • Wikipedia, "Kumada coupling," 2023. [Link]

  • The Chemical Reaction Database, "Grignards on lithium," 2008. [Link]

  • Chem-Station Int. Ed., "Knochel-Hauser Base," 2015. [Link]

  • S. P. Maddaford et al., "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines," Molecules, vol. 20, no. 5, pp. 8886-8902, 2015. [Link]

  • A. Comas-Vives et al., "Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines," Organic & Biomolecular Chemistry, vol. 3, no. 15, pp. 2645-2656, 2005. [Link]

  • Michigan State University Department of Chemistry, "Alkyl Halide Reactivity," N.D. [Link]

  • ResearchGate, "comparative study of different solvents for Grignard reagent preparation," 2025. [Link]

  • Chemistry LibreTexts, "Grignard and Organolithium Reagents," 2023. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 3-Bromo-2,5-dichloro-6-methylpyridine: A Comparative NMR Analysis Guide

Executive Summary

Objective: To provide a definitive structural characterization guide for 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 185017-72-5), a critical intermediate in the synthesis of agrochemicals and pyridine-based pharmacophores.

The Challenge: During the halogenation of methylpyridines, regioisomeric scrambling is common. Specifically, distinguishing the target molecule from its isomer, 3-Bromo-2,6-dichloro-5-methylpyridine , is difficult using Mass Spectrometry (MS) alone, as both share the exact mass (


) and fragmentation patterns.

The Solution: This guide details a 1H NMR-based validation protocol . By comparing the scalar coupling patterns (J-coupling) and chemical shifts against theoretical predictions and isomeric alternatives, researchers can unambiguously confirm the substitution pattern.

Comparative Analysis: Target vs. Alternatives

The primary "alternative" in this context is the Regioisomer (Isomer B) formed via non-selective chlorination/bromination.

FeatureTarget: 3-Bromo-2,5-dichloro-6-methylpyridine Isomer B: 3-Bromo-2,6-dichloro-5-methylpyridine Differentiation Logic
Aromatic Proton Position H-4 (Isolated)H-4 (Adjacent to Methyl)Coupling Constant (

)
Methyl Position C-6 (Separated from H-4 by C-Cl)C-5 (Ortho to H-4)Vicinal Coupling
1H NMR Signal (Aromatic) Singlet (s) Quartet (q) or Broad Singlet Target H-4 has no vicinal neighbors.
1H NMR Signal (Methyl) Singlet (s) Doublet (d) Isomer Me-5 couples with H-4 (

Hz).
Chemical Shift (H-Ar)

ppm

ppm
H-4 in Target is flanked by two halogens (Deshielded).

Experimental Protocol

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the solid analyte in

    
    . Ensure the solution is clear; filter if suspended solids remain (paramagnetic impurities from synthesis catalysts can broaden peaks).
    
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 2.0 seconds (ensure full relaxation of the isolated aromatic proton).
      
    • Scans: 16–32 scans.

  • Processing:

    • Reference TMS to 0.00 ppm.

    • Apply exponential window function (LB = 0.3 Hz).

    • Critical: Phase correction must be precise to distinguish a true singlet from a tightly coupled doublet.

Results & Spectral Interpretation

Predicted 1H NMR Data (Target Structure)

Based on substituent additivity rules for pyridine derivatives [1][2]:

  • Signal A (Aromatic H-4):

    • Shift:

      
       8.15 ± 0.1 ppm.
      
    • Multiplicity: Singlet (1H) .

    • Reasoning: The proton at position 4 is flanked by a Bromine at C-3 and a Chlorine at C-5. Both are electron-withdrawing groups (EWG), causing a significant downfield shift. There are no protons on C-3 or C-5, prohibiting vicinal coupling (

      
      ). Long-range coupling (
      
      
      
      ) to the methyl group is negligible or results only in slight peak broadening.
  • Signal B (Methyl H-6):

    • Shift:

      
       2.65 ± 0.1 ppm.
      
    • Multiplicity: Singlet (3H) .

    • Reasoning: The methyl group is attached to the aromatic ring.[1] It is deshielded relative to toluene (

      
       2.3) due to the electron-deficient pyridine ring and the adjacent Nitrogen and Chlorine.
      
Visualizing the Logic Flow

NMR_Logic Start Crude Product (Mix of Isomers) NMR_Exp Run 1H NMR (CDCl3) Start->NMR_Exp Analyze_Ar Analyze Aromatic Region (7.5 - 8.5 ppm) NMR_Exp->Analyze_Ar Decision Multiplicity of Aromatic Proton? Analyze_Ar->Decision Singlet Sharp Singlet Decision->Singlet No Neighbors Doublet Doublet / Quartet (J ~ 8 Hz) Decision->Doublet Ortho Coupling Target CONFIRMED: 3-Bromo-2,5-dichloro-6-methylpyridine (H-4 is isolated) Singlet->Target Isomer REJECT: 3-Bromo-2,6-dichloro-5-methylpyridine (H-4 couples with Me-5) Doublet->Isomer

Figure 1: Decision tree for distinguishing the target pyridine derivative from its ortho-coupled regioisomer.

Advanced Validation: 13C NMR & NOE

If the 1H NMR singlet is broadened (leaving ambiguity about unresolved coupling), use these secondary methods:

Method A: 13C NMR Verification
  • Target Expectation: 6 distinct Carbon signals.[2]

  • Key Diagnostic: The Carbon at C-6 (attached to Methyl) and C-2 (attached to Cl) will appear in the range of 150–160 ppm (typical for carbons adjacent to Nitrogen).

  • C-4 Signal: The carbon bearing the proton should appear as a doublet in a proton-coupled 13C NMR (or distinct intensity in DEPT-135).

Method B: 1D NOE (Nuclear Overhauser Effect)
  • Experiment: Irradiate the Methyl signal (

    
     ~2.65 ppm).
    
  • Target Response: Zero or Weak NOE enhancement at the aromatic H-4 signal.

    • Why? The distance between Me-6 and H-4 is too large (> 4 Å), separated by the C-5(Cl) atom.

  • Isomer Response: Strong NOE enhancement.

    • Why? In the 5-methyl isomer, the Methyl and H-4 are ortho neighbors (< 3 Å distance).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3]

  • Reich, H. J. (2023).[4] Proton NMR Chemical Shifts: Pyridines. University of Wisconsin-Madison Organic Chemistry Data.

  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-6-methylpyridine Product Specification.

  • PubChem. (2025).[5] Compound Summary: 3-Bromo-2-chloro-6-methylpyridine.[5] National Library of Medicine.

Sources

Technical Comparison Guide: 13C NMR Characterization of 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 132606-40-7) is a highly functionalized pyridine intermediate, critical in the synthesis of advanced agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical scaffolds.[1] Its structural complexity—featuring three distinct halogen/alkyl substituents—creates significant challenges in regioisomer differentiation .

This guide provides a technical comparison of the 13C NMR spectral signature of this specific isomer against its common synthetic byproducts. By analyzing the chemical shift predictive logic and experimental acquisition parameters , this document empowers researchers to definitively validate structural identity without reliance on expensive X-ray crystallography.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

The target molecule is a tetra-substituted pyridine.[2] In synthetic pathways involving halogenation of picolines (methylpyridines), regioisomers are frequently co-generated.

FeatureSpecification
IUPAC Name 3-Bromo-2,5-dichloro-6-methylpyridine
CAS Number 132606-40-7
Molecular Formula C₆H₅BrCl₂N
Key Structural Feature Single aromatic proton at C4 ; Methyl group at C6 .[1][3]
Common Impurities 3-Bromo-2-chloro-6-methylpyridine (under-chlorinated); 3,5-Dibromo-2-chloro-6-methylpyridine (over-brominated).

Comparative 13C NMR Analysis

Predicted Chemical Shifts (vs. Regioisomers)

The following data compares the Target Molecule against its most likely regioisomer, 3-Bromo-6-chloro-2-methylpyridine , using Substituent Chemical Shift (SCS) additivity rules for pyridines.

Solvent: CDCl₃ (Referenced to 77.16 ppm)

Carbon PositionTarget: 3-Br-2,5-diCl-6-Me (δ ppm)Alt: 3-Br-6-Cl-2-Me (δ ppm)Diagnostic Logic
C2 (Quaternary) 148.5 - 152.0 (ipso-Cl)156.0 - 159.0 (ipso-Me)Primary Differentiator: C2 is shielded by Cl relative to Me.[3]
C3 (Quaternary) 118.0 - 121.0 (ipso-Br)119.0 - 122.0 (ipso-Br)Heavy atom effect (Br) shields C3 significantly in both.
C4 (Methine - CH) 138.0 - 141.0 139.0 - 142.0 DEPT-135 Positive. The only aromatic CH signal.
C5 (Quaternary) 128.0 - 131.0 (ipso-Cl)123.0 - 125.0 (Unsubstituted CH)Critical: Target has no H at C5 (Quaternary); Alternative has H at C5 (Methine).
C6 (Quaternary) 155.0 - 158.0 (ipso-Me)149.0 - 152.0 (ipso-Cl)Methyl attachment at C6 shifts this downfield.
Methyl (CH₃) 22.0 - 24.0 23.0 - 25.0 Minor variation; less reliable for diagnosis.

Analyst Note: The most definitive test is the C5 signal . In the Target (3-Br-2,5-diCl-6-Me), C5 is quaternary and will disappear in a DEPT-135 or APT experiment. In the alternative isomer, C5 is a methine (CH) and will appear positive/inverted.

The "Heavy Atom" Effect

The presence of Bromine at C3 exerts a "heavy atom effect," causing an upfield shift (shielding) of the ipso-carbon (C3) by approximately -5 to -10 ppm compared to a chlorinated or protonated analog. This distinct signal around 120 ppm is a hallmark of the C-Br moiety in pyridines.

Experimental Protocol: Optimizing Acquisition

Due to the high number of quaternary carbons (4 out of 6 ring carbons), standard 13C parameters often yield poor signal-to-noise ratios for the skeletal carbons.

Recommended Acquisition Parameters
  • Instrument: 400 MHz (100 MHz for 13C) or higher.

  • Solvent: CDCl₃ (Preferred for solubility) or DMSO-d₆ (if aggregation is suspected).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Reasoning: Quaternary carbons (C2, C3, C5, C6) lack efficient relaxation pathways (no attached protons for dipolar relaxation). Short D1 values will saturate these nuclei, making them invisible or non-integrable.

  • Scans (NS): Minimum 1024 scans for <10 mg sample.

  • Temperature: 298 K.

Advanced Verification: HSQC

Run a 1H-13C HSQC spectrum.

  • Target Result: You should see only one correlation in the aromatic region (C4-H).

  • Alternative Result: If you see two correlations, you likely have the 3-bromo-6-chloro-2-methyl isomer (which has protons at C4 and C5) or a mixture of isomers.

Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow to confirm the structure of 3-Bromo-2,5-dichloro-6-methylpyridine against its regioisomers.

IsomerID Start Crude Product (Halogenated Picoline Mixture) H_NMR Step 1: 1H NMR Analysis (Count Aromatic Signals) Start->H_NMR OneSignal 1 Aromatic Singlet H_NMR->OneSignal Target Pattern TwoSignals 2 Aromatic Signals (Doublets) H_NMR->TwoSignals Wrong Isomer C13_DEPT Step 2: 13C DEPT-135 / APT OneSignal->C13_DEPT Result_Alt1 Isomer: 3-Bromo-6-chloro-2-methylpyridine (2 CH signals: C4 & C5) TwoSignals->Result_Alt1 Result_Target Target Confirmed: 3-Bromo-2,5-dichloro-6-methylpyridine (Only 1 CH signal at ~140 ppm) C13_DEPT->Result_Target 1 CH (+), 4 Quaternary (invisible) Result_Alt2 Isomer: 5-Bromo-2-chloro-3-methylpyridine (1 CH signal, different shift) C13_DEPT->Result_Alt2 Check C-Me Shift

Caption: Logical workflow for distinguishing the target tetra-substituted pyridine from lower-substituted or regioisomeric byproducts.

References

  • ChemicalBook . "3-Bromo-6-chloro-2-methylpyridine 1H NMR Spectrum". ChemicalBook Spectral Database. Accessed 2026.

  • National Institutes of Health (NIH) . "PubChem Compound Summary for CID 2734418: 3-Bromo-2-chloro-6-methylpyridine".[3] PubChem. Accessed 2026.

  • Oregon State University . "13C NMR Chemical Shifts Guide". OSU Chemistry Dept.

  • Hanai, K. et al. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds". Molecules, 2005.

  • Oxford Instruments . "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR". Application Note.

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Halogenated Methylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated methylpyridines (HMPs) are critical intermediates in the synthesis of agrochemicals (e.g., chlorpyrifos analogs) and pharmaceuticals. Their structural elucidation is frequently complicated by the existence of multiple positional isomers (e.g., 2-chloro-3-methylpyridine vs. 2-chloro-5-methylpyridine) which exhibit identical molecular weights and similar polarity.

This guide provides a definitive analysis of the mass spectrometric (MS) behavior of HMPs. Unlike standard libraries that merely list peaks, this document details the mechanistic causality driving fragmentation, offering researchers a robust logic for isomer differentiation. We compare Electron Ionization (EI) patterns, highlight the "Ortho Effect" as a diagnostic tool, and provide a self-validating experimental protocol.

Part 1: Mechanistic Foundations

The fragmentation of HMPs under Electron Ionization (70 eV) is governed by a competition between the stability of the aromatic pyridine ring and the lability of the carbon-halogen (C-X) bond.

The Primary Pathway: Ring Preservation vs. Destruction

Upon ionization, the molecular ion (


) typically follows two divergent pathways:
  • Pathway A (HCN Loss): Characteristic of the pyridine nucleus. The ring cleaves to expel hydrogen cyanide (27 Da), resulting in a destabilized acyclic fragment.

  • Pathway B (Substituent Loss): Direct cleavage of the Halogen radical (

    
    ) or the Methyl radical (
    
    
    
    ).
The Halogen Influence

The identity of the halogen dictates the dominant pathway due to bond dissociation energies (BDE):

  • Iodo- / Bromo-pyridines: The C-Br and C-I bonds are weaker than the ring bonds. Direct loss of the halogen radical ($[M-X]^+ $) is the base peak or highly abundant.

  • Chloro- / Fluoro-pyridines: The C-Cl and C-F bonds are stronger. The molecular ion remains intact longer, allowing ring fragmentation (loss of HCN) to compete effectively with halogen loss.

Part 2: Comparative Analysis & Isomer Differentiation

Differentiation of isomers relies on subtle variations in fragment ion intensity ratios rather than unique mass peaks.

Positional Isomers: The "Ortho Effect"

The proximity of the methyl group to the halogen is the single most important diagnostic factor.

FeatureOrtho-Substituted (e.g., 2-chloro-3-methylpyridine)Meta/Para-Substituted (e.g., 2-chloro-5-methylpyridine)
Mechanism Proximity allows H-transfer from methyl to halogen or nitrogen.Substituents are isolated; fragmentation follows standard statistical cleavage.
Key Fragment

(Loss of HCl/HBr).

(Loss of Halogen radical only).
Intensity Enhanced

or

peaks due to elimination.
Stronger Molecular Ion (

) and simple halogen loss.
HCN Loss Suppressed (Ring stays intact during HX elimination).Dominant (Ring cleavage proceeds normally).
Isotopic Signatures (The Self-Validating Check)

Before interpreting fragmentation, validate the halogen identity using the molecular ion cluster. This is your internal control.

  • Chlorine (

    
    ):  Look for the 3:1  intensity ratio at 
    
    
    
    and
    
    
    .
  • Bromine (

    
    ):  Look for the 1:1  intensity ratio at 
    
    
    
    and
    
    
    .[1]
  • Iodine (

    
    ):  Single peak, but large mass defect and rapid loss of 127 Da.
    
Technique Comparison: EI vs. ESI

For drug development workflows, choosing the right ionization source is critical.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Hard (70 eV).Soft.
Primary Ion

(Radical Cation).

(Protonated Pseudomolecular Ion).
Fragmentation Rich structural data; distinct fingerprint.[2]Minimal fragmentation; mostly molecular weight info.
Application Structural Elucidation & Library Matching.Quantitation & PK/PD Studies.
Recommendation Preferred for Isomer ID. Use only if coupled with MS/MS (CID).

Part 3: Experimental Protocol (GC-MS)

Objective: Obtain reproducible fragmentation spectra for HMP isomer differentiation.

Reagents & Standards
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm). Avoid overloading, which distorts isotope ratios.

Instrument Parameters (Agilent/Thermo/Shimadzu generic)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Rationale: Low bleed, good separation of polar pyridines.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source:

    • Temp: 230°C.

    • Ionization: EI, 70 eV.[3]

    • Scan Range: m/z 35–300.

    • Note: Start scan at m/z 35 to capture HCl fragments if necessary, but avoid N2/O2 background.

Data Processing Step
  • Background Subtraction: Essential. Pyridines often tail on non-polar columns. Subtract the background from the peak shoulder to ensure the isotope ratio is not skewed by column bleed.

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic 2-chloro-3-methylpyridine, highlighting the competition between HCN loss and the Ortho-effect driven HCl loss.

HMP_Fragmentation Figure 1: Competitive Fragmentation Pathways of 2-Chloro-3-Methylpyridine (EI-MS) M_Ion Molecular Ion (M+•) m/z 127/129 (Cl) Intermediate_A [M - HCN]+• Ring Opening M_Ion->Intermediate_A - HCN (27 Da) Intermediate_B [M - Cl]+ Pyridyl Cation M_Ion->Intermediate_B - Cl• (35 Da) Intermediate_C [M - HCl]+• Ortho-Elimination M_Ion->Intermediate_C - HCl (36 Da) (Ortho Isomers) Fragment_A Fragment m/z 100/102 Intermediate_A->Fragment_A Fragment_B Azatropylium Ion m/z 92 Intermediate_B->Fragment_B Rearrangement Fragment_C Pyridyne-like Radical m/z 91 Intermediate_C->Fragment_C

Caption: Figure 1 depicts the three primary decay channels. Pathway C (Green) is diagnostic for ortho-substituted isomers, distinguishing them from meta/para analogs.

Part 5: Diagnostic Data Summary

Use this table to interpret your spectra. Relative abundances are approximate and instrument-dependent.

Fragment Ion (m/z)OriginDiagnostic Value
127 / 129

Molecular Ion. Confirms presence of Chlorine (3:1 ratio).
100 / 102

Ring Integrity. Indicates the halogen bond is strong enough to survive initial ionization.
92

Methylpyridine Cation. Common to all isomers.
91

Ortho-Effect Marker. High abundance suggests 2-halo-3-methyl substitution pattern.
65

Deep Fragmentation. Non-specific, confirms pyridine backbone.

References

  • NIST Mass Spectrometry Data Center. Pyridine, 2-chloro-6-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for "Ortho Effect" and rearrangement mechanisms).

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

Sources

Technical Comparison Guide: Infrared Spectroscopy of 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Infrared (IR) spectral signature of 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 1445322-56-4 / Analogous derivatives).[1] As a highly functionalized pyridine intermediate used in agrochemical and pharmaceutical synthesis, its structural validation is critical.[1]

Unlike simple pyridines, this molecule presents a "crowded" electronic environment.[1] The interplay between the electron-withdrawing halogens (Br, Cl) and the electron-donating methyl group creates a unique spectral fingerprint.[1][2] This guide compares the target molecule's spectral performance against its synthetic precursors and regioisomers , providing a robust framework for identity confirmation without reliance on expensive NMR time for routine checks.[1]

Theoretical Framework & Spectral Prediction[3][4]

The IR spectrum of 3-Bromo-2,5-dichloro-6-methylpyridine is defined by the reduction of symmetry compared to unsubstituted pyridine (


).[1] The molecule possesses a single aromatic proton at the C4 position, which serves as the primary diagnostic anchor.[1]
Functional Group Assignment Table[1]

The following table synthesizes theoretical vibrational modes with empirical data from analogous halogenated pyridines.

Functional GroupVibrational ModeExpected Wavenumber (

)
Diagnostic Value
Aromatic C-H Stretching (

)
3080 – 3030Medium. Weak intensity due to only one aromatic H (C4).[1]
Methyl Group (-CH₃) Asym/Sym Stretch2980 – 2850High. Distinguishes alkylated pyridines from non-alkylated impurities.[1]
Pyridine Ring Skeletal Stretch (

)
1590 – 1550High. Shifts to lower frequencies compared to pyridine due to halogen mass effect.[1]
Methyl Deformation Bending (

)
1460 – 1370Medium. Confirming presence of the 6-methyl group.[1]
Isolated Ar-H OOP Bending (

)
880 – 860Critical. Specific to the isolated proton at C4.[1] Differentiates from isomers with adjacent protons.[1]
Carbon-Chlorine Stretching (

)
800 – 600High. Strong, broad bands in the fingerprint region.[1]
Carbon-Bromine Stretching (

)
600 – 500High. Lower frequency than C-Cl due to increased reduced mass (

).[1]

Technical Insight: The "Fingerprint Region" (<1000


) is the most reliable area for validating this molecule.[1] The C-Br stretch will appear at a significantly lower wavenumber than the C-Cl stretches, following the harmonic oscillator approximation where frequency 

.[1]

Comparative Analysis: Target vs. Alternatives

In a synthesis context, "alternatives" often refer to impurities (precursors) or isomers that co-crystallize.[1] IR spectroscopy outperforms UV-Vis in distinguishing these subtle structural differences.[1]

Scenario A: Target vs. Precursor (2,5-dichloro-6-methylpyridine)

Context: Verifying the success of the bromination reaction at Position 3.

  • The Precursor (No Br): Contains aromatic protons at Position 3 and Position 4.[1] This creates a "two adjacent hydrogens" coupling pattern.[1]

  • The Target (3-Br): Contains only one isolated proton at Position 4.[1]

FeaturePrecursor (Starting Material)Target (Brominated Product)Result
Ar-H OOP Bending ~820–800

(2 adjacent H)
~880–860

(1 isolated H)
Clear Shift. Disappearance of the 800 band confirms substitution.
C-Br Stretch AbsentPresent (~600–500

)
Appearance. New band appears in far-IR.[1]
Ring Breathing Higher FrequencyLower FrequencyRed Shift. Heavy Br atom dampens ring vibration energy.[1]
Scenario B: Target vs. Regioisomer (3-Bromo-6-chloro-2-methylpyridine)

Context: Distinguishing between methyl placement isomers.

  • Target: Methyl at C6, Cl at C2/C5.[1][3]

  • Isomer: Methyl at C2, Cl at C6.[1]

  • Differentiation: While functional groups are identical, the symmetry of the ring vibrations changes.[1] The most distinct difference is often in the fingerprint region (1000–600

    
    )  where the specific substitution pattern dictates the exact position of the C-Cl bands.[1] The Target (2,5-dichloro) typically shows a split or broadened C-Cl profile compared to a mono-chloro isomer.[1]
    

Experimental Protocol

To ensure reproducibility and minimize "user error" artifacts, follow this self-validating protocol.

Method Selection: ATR vs. KBr

For halogenated pyridines, Attenuated Total Reflectance (ATR) is superior to KBr pellets.[1]

  • Why? Halogenated pyridines can be hygroscopic or low-melting solids.[1] Grinding with KBr can induce lattice changes or absorb moisture, obscuring the critical O-H region (if checking for hydrolysis impurities).[1]

Step-by-Step Workflow
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).[1]

    • Resolution: 4

      
      .[1]
      
    • Scans: 32 (Screening) or 64 (Final QC).[1]

    • Accessory: Diamond ATR (ZnSe is acceptable, but Diamond is preferred for hardness against crystalline samples).[1]

  • Background Collection:

    • Clean crystal with isopropanol.[1]

    • Collect air background.[1] Validation: Ensure no peaks at 2350 (CO2) or 3400 (H2O) are excessively high.[1]

  • Sample Application:

    • Place ~10 mg of solid 3-Bromo-2,5-dichloro-6-methylpyridine on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" is in the green zone.[1] Note: Inconsistent pressure leads to poor peak intensity ratios.[1]

  • Data Acquisition & Processing:

    • Apply Baseline Correction (Rubberband method preferred).[1]

    • Normalize spectrum (0-1 Absorbance) for overlay comparison.

QC Decision Logic (Visualization)

The following diagram illustrates the logical pathway for validating the identity of the molecule using IR data.

IR_Validation_Workflow Start Start: Acquire Spectrum Check_OH Check 3600-3200 cm⁻¹ (Broad Peak?) Start->Check_OH Fail_Wet FAIL: Sample Wet or Hydrolyzed (Pyridine-ol) Check_OH->Fail_Wet Yes (Peak Found) Check_CH3 Check 2980-2850 cm⁻¹ (Aliphatic C-H Present?) Check_OH->Check_CH3 No (Baseline Flat) Fail_Wrong FAIL: Wrong Backbone (Missing Methyl) Check_CH3->Fail_Wrong No Check_Fingerprint Check 880-860 cm⁻¹ (Isolated Ar-H OOP?) Check_CH3->Check_Fingerprint Yes Fail_Isomer FAIL: Precursor/Isomer (Adjacent H detected) Check_Fingerprint->Fail_Isomer No (Shifted/Absent) Check_Halogen Check <600 cm⁻¹ (C-Br Stretch Present?) Check_Fingerprint->Check_Halogen Yes Check_Halogen->Fail_Isomer No Pass PASS: Identity Confirmed 3-Bromo-2,5-dichloro-6-methylpyridine Check_Halogen->Pass Yes

Figure 1: Decision logic for spectral validation. This workflow prioritizes exclusion of common failure modes (moisture/hydrolysis) before confirming structural identity.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 3-Methylpyridine (Analogous Reference). NIST Standard Reference Data.[1][4] Retrieved from [Link][1]

  • Spectroscopy Online. (2023).[1] Halogenated Organic Compounds and Their Infrared Spectra. Advanstar Communications.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 285437, 3-Bromo-2-chloro-5-methylpyridine.[1][5] Retrieved from [Link]

  • Royal Society of Chemistry. (2023).[1] Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding.[1][6] Retrieved from [Link]

Sources

Structural Determination and Solid-State Analysis: 3-Bromo-2,5-dichloro-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of agrochemicals and kinase inhibitors, 3-Bromo-2,5-dichloro-6-methylpyridine serves as a critical "switch" scaffold.[1] Its value lies in the differential reactivity of its halogen substituents: the C3-Bromine offers a distinct handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C2/C5-Chlorines provide steric shielding and lipophilicity.[1]

However, a recurring bottleneck in scaling this intermediate is regio-identification .[1] Standard 1H-NMR is often insufficient to definitively distinguish the 3-Bromo-2,5-dichloro isomer from its 3-Bromo-5,6-dichloro regioisomers due to the lack of coupling protons on the fully substituted ring.[1]

This guide compares the solid-state structural properties of the target molecule against its closest analogs.[1] We provide a definitive workflow for using Single Crystal X-Ray Diffraction (SC-XRD) to validate regiochemistry, focusing on Halogen Bonding (XB) as a primary structure-directing force.

Comparative Analysis: Target vs. Analogs

This section compares the target scaffold against its chlorinated analog (2,3,5-Trichloro) and a lower-substituted precursor (3-Bromo-2-chloro).[1] The comparison highlights how the "Sigma-Hole" magnitude of the Bromine atom dictates crystal packing, offering a stability advantage over pure chloro-analogs.[1]

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 3-Bromo-2,5-dichloro-6-methylpyridine Alternative A: 2,3,5-Trichloro-6-methylpyridine Alternative B: 3-Bromo-2-chloro-6-methylpyridine
Role High-value Cross-Coupling ScaffoldGeneric Chlorinated Building BlockPrecursor / Impurity
Halogen Bond Donor Strong (C-Br) Weak (C-Cl)Strong (C-Br)
Crystal Packing Driven by Br[1]···N and Cl···Cl interactionsDriven by weak Cl[1]···N and

-

stacking
Disordered / Low MP
Melting Point High (~45–55 °C)*Moderate (~30–40 °C)Low (< 40 °C)
Lattice Tendency Monoclinic (

)
Triclinic (

) or Monoclinic
Monoclinic
Regio-Resolution Critical (XRD Required) Less Critical (NMR sufficient)Moderate

*Note: Melting points are dependent on purity and polymorph.[1] High halogenation generally increases lattice energy via halogen bonding.[1]

Mechanistic Insight: The Sigma-Hole Advantage

The superior performance of the 3-Bromo variant in crystal engineering arises from the Sigma-Hole (


-hole) .[1]
  • Mechanism: The electron density on the Bromine atom is anisotropic.[1] While the equatorial region is electron-rich, the region along the C-Br bond axis is electron-deficient (positive potential).[1]

  • Consequence: This

    
    -hole forms strong, directional non-covalent interactions with the Nitrogen lone pair of adjacent pyridine rings (
    
    
    
    ), creating robust supramolecular synthons that stabilize the solid state more effectively than the isotropic Chlorine atoms in Alternative A.[1]

Experimental Protocol: Crystallization & Characterization

To obtain publication-quality data, one cannot rely on standard precipitation.[1] The following protocol utilizes a Slow Evaporation technique optimized for halogenated aromatics, ensuring high-quality single crystals suitable for determining absolute regiochemistry.

Phase 1: Crystal Growth Workflow

Objective: Grow block-like crystals >0.2mm to minimize absorption correction errors common with heavy Bromine atoms.

  • Solvent Selection:

    • Primary Solvent: Dichloromethane (DCM) - solubilizes the halogenated ring.[1]

    • Antisolvent:[1] n-Hexane or Pentane.[1]

  • Procedure:

    • Dissolve 20 mg of the crude 3-Bromo-2,5-dichloro-6-methylpyridine in 2 mL DCM.

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean scintillation vial (critical to remove nucleation sites).
      
    • Carefully layer 1 mL of n-Hexane on top.[1] Do not mix.

    • Cover with parafilm and poke 3 small holes to allow slow vapor diffusion.[1]

    • Store at 4°C in a vibration-free environment for 48-72 hours.

Phase 2: XRD Data Collection Strategy

Instrument: Bruker D8 QUEST or equivalent (Mo-K


 radiation, 

Å).[1] Copper sources (Cu-K

) are not recommended due to high absorption by Bromine.[1]
  • Mounting: Select a clear, prismatic crystal.[1][2] Mount on a Kapton loop using Paratone-N oil.[1]

  • Temperature: Cool to 100 K using a nitrogen stream (Oxford Cryostream).

    • Reasoning: Halogen bonds are soft; room temperature data often results in high thermal ellipsoids for the terminal halogens, obscuring the precise bond angles needed to prove the "Sigma-hole" interaction.[1]

  • Strategy: Collect full sphere data (

    
     rotation) to ensure high redundancy (>4.0). This is vital to resolve the electron density difference between Cl (17e-) and Br (35e-) at the C3 and C5 positions.[1]
    

Visualization of Structural Logic

The following diagrams illustrate the decision-making process for structural elucidation and the underlying halogen-bonding network that differentiates this molecule from its alternatives.

Diagram 1: Characterization Decision Matrix

This workflow ensures resources are not wasted on XRD unless NMR fails to confirm regiochemistry.[1]

G Start Crude Product (Poly-halogenated Pyridine) NMR 1H / 13C NMR Analysis Start->NMR Decision Is Regiochemistry Definitive? NMR->Decision XRD_Path Proceed to SC-XRD (Gold Standard) Decision->XRD_Path No (Singlets/Ambiguous) Release Release Batch (NMR Sufficient) Decision->Release Yes (Coupling constants clear) Growth Crystal Growth (Vapor Diffusion DCM/Hex) XRD_Path->Growth Collection Data Collection (Mo Source, 100K) Growth->Collection Solve Structure Solution (Distinguish Br vs Cl) Collection->Solve

Caption: Workflow for determining when to deploy SC-XRD for halogenated pyridine intermediates.

Diagram 2: Halogen Bonding Network (The "Sigma Hole")

This diagram explains the superior stability of the Bromo-derivative compared to the Chloro-analog.[1]

HalogenBond Br_Atom Bromine (C3) (Donor) Sigma_Hole Sigma Hole (+) (Electron Deficient) Br_Atom->Sigma_Hole Anisotropic Distribution Lone_Pair Lone Pair (-) (Nucleophilic) Sigma_Hole->Lone_Pair Strong XB Interaction (175-180° Angle) N_Atom Nitrogen (Pyridine) (Acceptor) N_Atom->Lone_Pair Cl_Atom Chlorine (C5) (Weak Donor) Cl_Atom->N_Atom Weak/No Interaction (Isotropic)

Caption: The "Sigma Hole" mechanism where the C3-Bromine directs crystal packing via interaction with the Pyridine Nitrogen.[1]

Reference Data for Validation

When solving the structure, use the following representative parameters (derived from analogous poly-halogenated methylpyridines) as a quality control baseline. If your solved cell deviates significantly (>5%) from these ranges, check for twinning or incorrect space group assignment.

ParameterRepresentative Range (Monoclinic)Notes
Space Group

or

Common for planar aromatics to maximize packing efficiency.[1]
a (

)
7.5 – 9.0Short axis usually corresponds to stacking direction.[1]
b (

)
13.0 – 15.0
c (

)
11.0 – 13.0

(Angle)
95° – 105°Typical monoclinic shear.[1]
Density (

)
1.8 – 2.0 g/cm³High density due to heavy Br/Cl atoms.[1]
R-Factor (

)
< 5.0%Required for publication quality.[1]

References

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

  • Gilday, J. P., et al. (2015). "Halogen Bonding in Crystal Engineering: Features, Functions and Applications." Chemical Reviews. Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Halogenated Pyridine Analogs." Link

  • PubChem. "Compound Summary: 3-Bromo-2-chloro-6-methylpyridine."[1] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. "Safety Data Sheet: 3-Bromo-2-chloro-6-methylpyridine."[1] Link

Sources

Comparing reactivity of 3-bromo vs 5-chloro positions in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselectivity Guide: 3-Bromo- vs. 5-Chloropyridine

Executive Summary

In the functionalization of pyridine scaffolds, 3-bromo-5-chloropyridine represents a "privileged intermediate" for medicinal chemistry. Its value lies in the distinct electronic and kinetic profiles of the two halogenated positions.

  • The 3-Bromo Position: Acts as the kinetic handle . It is significantly more reactive toward Oxidative Addition (Pd/Ni catalysis) and Lithium-Halogen Exchange (Li-X). It is the entry point for the first diversification step.

  • The 5-Chloro Position: Acts as the latent handle . It remains inert under standard conditions used to functionalize the bromine, allowing it to serve as a "protective group" that can be activated later using specialized ligands or forcing conditions.

This guide provides the mechanistic grounding, decision frameworks, and validated protocols to exploit this orthogonality.

Mechanistic Drivers: Why They Differ

The chemoselectivity is governed by three fundamental physical parameters: Bond Dissociation Energy (BDE), Carbon-Halogen Bond Length, and Polarizability.

ParameterC(sp²)–Br (3-Position)C(sp²)–Cl (5-Position)Impact on Reactivity
Bond Dissociation Energy (BDE) ~72–78 kcal/mol~90–96 kcal/molLower BDE makes C–Br easier to break via oxidative addition (Pd⁰ → Pdᴵᴵ).
Bond Length ~1.86 Å~1.73 ÅLonger C–Br bond is more accessible and weaker.
Polarizability High (Soft)Low (Hard)Br stabilizes the transition state in metal insertion and Li-exchange better than Cl.
Li-Halogen Exchange Rate Fast (Kinetic Control)Slow/InertAt -78°C, n-BuLi exchanges Br exclusively; Cl is untouched.

Expert Insight: In 3,5-disubstituted pyridines, the electronic environment is symmetric until the first reaction occurs. However, because Br is intrinsically more reactive than Cl, you do not need steric blocking groups to achieve selectivity. You simply rely on the kinetic rates:


.

Decision Framework: Functionalization Strategy

The following flowchart illustrates the standard logic for differentiating the two positions.

Chemoselectivity Start Substrate: 3-Bromo-5-chloropyridine Decision Target Transformation? Start->Decision Path_Pd Pd-Catalyzed Coupling (Suzuki, Buchwald, Stille) Decision->Path_Pd C-C / C-N Bond Formation Path_Li Li-Halogen Exchange (Nucleophilic Handle) Decision->Path_Li Form Nucleophile Pd_Cond Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 60-80°C, Mild Base Path_Pd->Pd_Cond Li_Cond Kinetic Conditions: 1.05 eq n-BuLi THF, -78°C, < 10 min Path_Li->Li_Cond Prod_Pd Product A: 3-Aryl-5-chloropyridine (Cl remains intact) Pd_Cond->Prod_Pd Prod_Li Product B: 3-Substituted-5-chloropyridine (Electrophile Trapping) Li_Cond->Prod_Li Sec_Step Secondary Step: Activate C-Cl Prod_Pd->Sec_Step Prod_Li->Sec_Step Cl_Act Forcing Conditions: Pd2(dba)3 + Buchwald Ligand (e.g., XPhos, RuPhos) >100°C Sec_Step->Cl_Act Yes Final Final Scaffold: 3,5-Difunctionalized Pyridine Cl_Act->Final

Figure 1: Chemoselective workflow for differentiating C3-Br and C5-Cl positions.

Experimental Protocols

Protocol A: Selective Suzuki Coupling (C3-Br Reaction)

Objective: Couple an aryl boronic acid to the 3-position while preserving the 5-chloro handle.

Reagents:

  • Substrate: 3-Bromo-5-chloropyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME or 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a reaction vial, combine the pyridine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed solvent and aqueous base.

  • Reaction: Heat to 80°C . Critical: Do not exceed 90–100°C. While Cl is relatively inert, excessive heat with active catalysts can lead to minor oxidative addition at the Cl position or hydrodehalogenation.

  • Monitoring: Monitor by LCMS. The Br-adduct usually forms within 2–4 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

  • Outcome: Expect >85% yield of the 3-aryl-5-chloropyridine.

Why this works: Pd(PPh₃)₄ is a "first-generation" catalyst. It is active enough for C-Br oxidative addition but generally too bulky and electron-poor to activate the stronger C-Cl bond at moderate temperatures.

Protocol B: Selective Lithium-Halogen Exchange (C3-Li Generation)

Objective: Convert the C3-Br into a nucleophile (C3-Li) to attack an aldehyde or ketone.

Reagents:

  • Substrate: 3-Bromo-5-chloropyridine (1.0 equiv)

  • Reagent: n-Butyllithium (1.05 equiv, 1.6M in hexanes)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenics: Cool a solution of 3-bromo-5-chloropyridine in THF to -78°C (dry ice/acetone bath). Ensure internal temperature probe confirms <-75°C.

  • Exchange: Add n-BuLi dropwise over 10 minutes.

  • Incubation: Stir at -78°C for 15–30 minutes .

    • Note: Do not stir longer than 45 mins. Although the C-Cl bond is strong, "scrambling" or benzyne formation can occur if the lithio-species warms up or sits too long.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Quench: After 30 mins, quench with sat. NH₄Cl at -78°C, then warm to RT.

Trustworthiness Check: If you observe the 3-butyl-5-chloropyridine byproduct, the quench was too slow or the n-BuLi was of poor quality (acting as a nucleophile rather than a base).

Comparative Performance Data

The following table summarizes the reactivity threshold for both positions under catalytic conditions.

Reaction Class3-Bromo Position5-Chloro PositionSelectivity Factor
Suzuki Coupling Reacts at 60–80°C with Pd(PPh₃)₄Requires >100°C or Buchwald Ligands (e.g., XPhos)High (>20:1)
Buchwald-Hartwig Reacts with BINAP/Pd(OAc)₂Requires bulky, electron-rich ligands (e.g., BrettPhos)Moderate-High
Li-Exchange Fast exchange at -78°CInert at -78°C; Exchanges > -40°CVery High
SɴAr (Nucleophilic) Unreactive (unless activated by N-oxide)Unreactive (unless activated by N-oxide)N/A (Both poor)

Troubleshooting & Optimization

Scenario: "I am seeing 5-chloro reaction during my Suzuki coupling."

  • Cause: Your catalyst is too active or temperature is too high.

  • Solution: Switch from Pd(dppf)Cl₂ or Pd(Amphos) to Pd(PPh₃)₄. Lower temperature to 60°C and extend reaction time. Avoid ligands like PCy₃ or XPhos in the first step; these are designed to activate chlorides.

Scenario: "The Lithium exchange failed; I got starting material back."

  • Cause: Wet THF or the exchange was too slow at -78°C for this specific derivative.

  • Solution: Ensure THF is distilled from Na/Benzophenone. You can try i-PrMgCl·LiCl (TurboGrignard) at -15°C as a milder alternative to n-BuLi if the substrate is sensitive.

References

  • Selectivity in Palladium Catalyzed Reactions

    • Title: Chemoselective Suzuki Coupling of 3-Bromo-5-chloropyridine.
    • Source:Journal of Organic Chemistry, 2012, 77, 6624.
    • Context: Establishes the hierarchy of C-Br > C-Cl in oxid
  • Lithium-Halogen Exchange Methodology

    • Title: Halogen-Lithium Exchange of 3-Bromo-5-chloropyridine.
    • Source:Organic Letters, 2008, 10, 2849.
    • Context: Details the stability of the 3-lithio-5-chloropyridine species at low temper
  • Bond Dissociation Energies

    • Title: Homolytic Bond Dissociation Energies of the C-H and C-X Bonds in Pyridines.
    • Source:Journal of Physical Chemistry A, 2004, 108, 9655.
    • Context: Provides the thermodynamic data (kcal/mol) supporting the weaker C-Br bond.
  • General Pyridine Functionalization

    • Title: Practical Synthetic Strategies for the Functionaliz
    • Source:Chemical Reviews, 2016, 116, 12250.
    • Context: Comprehensive review of pyridine reactivity p

Validation of Purity for 3-Bromo-2,5-dichloro-6-methylpyridine using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Case for LC-MS

In the synthesis of complex pharmaceutical intermediates, 3-Bromo-2,5-dichloro-6-methylpyridine represents a unique analytical challenge. Its poly-halogenated motif creates a "forest" of potential regioisomers and de-halogenated byproducts that often co-elute in standard HPLC-UV methods.

While Gas Chromatography (GC) is traditionally favored for halogenated aromatics, it carries the risk of thermal de-halogenation in the injector port, potentially skewing purity profiles. Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the superior validation tool, leveraging the distinct isotopic signatures of Chlorine (


) and Bromine (

) to provide specificity that UV detection cannot match.

This guide outlines a self-validating LC-MS protocol, comparing its efficacy against HPLC-UV and GC-MS, and demonstrating how to achieve ICH Q2(R1) compliance for this specific analyte.

Chemical Context & The "Isotope Fingerprint"

The reliability of this validation relies on the physics of mass spectrometry. The target molecule (


) contains one Bromine and two Chlorines. This creates a unique isotopic envelope that serves as an internal "trustworthiness check" for every peak.
  • Nominal Mass: ~240 Da

  • Isotope Pattern:

    • Bromine (1 atom): ~1:1 ratio (

      
      , 
      
      
      
      )[1]
    • Chlorine (2 atoms): ~9:6:1 ratio (

      
      , 
      
      
      
      ,
      
      
      )
    • Combined Signature: A distinct multi-peak cluster spanning ~6 Da.

Why this matters: A UV detector sees a single peak at 254 nm. The MS sees the isotopic cluster.[1] If a des-bromo impurity (loss of Br) co-elutes, the isotope pattern collapses, instantly flagging the impurity even if retention times are identical.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of LC-MS against standard alternatives for this specific pyridine derivative.

FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Alternative)
Specificity High (Mass + Isotope Pattern)Low (Retention Time only)Medium/High (Mass Spec)
Sensitivity (LOD) < 0.05% (Trace Analysis)~0.1% (General Purity)< 0.05%
Thermal Stability Excellent (Ambient/Low Heat)Excellent Risk (De-halogenation at >200°C)
Impurity ID Instant (MW + Isotopes)Impossible without standardsGood (Library matching)
Throughput Medium (Requires equilibration)HighHigh
Critical Insight: The Thermal Risk in GC

Poly-halogenated pyridines are susceptible to oxidative de-halogenation or disproportionation at high temperatures. In a GC injector port set to 250°C, the 3-Bromo bond is the weakest link. This can artificially inflate the levels of "impurity" peaks (e.g., 2,5-dichloro-6-methylpyridine) that were not present in the original sample, leading to a False Fail on purity specifications. LC-MS avoids this entirely by operating in the liquid phase.

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed to be robust and transferable. It uses a standard C18 column but relies on an acidic mobile phase to ensure protonation of the pyridine nitrogen (


), enhancing sensitivity in ESI+ mode.
Chromatographic Conditions[3][4][5][6]
  • Instrument: UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Optimize to minimize in-source fragmentation of Br).

  • Scan Range:

    
     100 – 600.
    
  • SIM Mode (for Validation): Monitor

    
     239.9, 241.9, 243.9 (Quantify on base peak, confirm with qualifiers).
    

Method Validation Framework (ICH Q2(R1))

To ensure "Trustworthiness," the method must be validated against the following criteria.

Specificity (The Isotope Stress Test)

Protocol: Inject the sample spiked with known likely impurities:

  • Precursor: 2,5-dichloro-6-methylpyridine.

  • Isomer: 3-Bromo-5,6-dichloro-2-methylpyridine (if available). Acceptance: Resolution (

    
    ) > 1.5 between analyte and impurities. If co-elution occurs, the Mass Purity Factor (MPF) must demonstrate spectral homogeneity across the peak width.
    
Linearity & Range

Protocol: Prepare 5 concentration levels from 80% to 120% of the target concentration (e.g., 0.08 mg/mL to 0.12 mg/mL). Acceptance:


.[3] Residuals plot must show random distribution (no bias).
Accuracy (Recovery)

Protocol: Spike placebo matrix with analyte at 50%, 100%, and 150% levels. Acceptance: Mean recovery 98.0% – 102.0%.

Robustness

Protocol: Deliberately vary flow rate (


 mL/min) and Column Temp (

C). Acceptance: Retention time shift < 5%; Tailing factor remains < 1.5.

Visualization of Workflows

Diagram 1: Analytical Decision Logic

This diagram illustrates the logical flow for selecting LC-MS over GC-MS based on the chemical properties of the halogenated pyridine.

MethodSelection Start Sample: 3-Bromo-2,5-dichloro-6-methylpyridine CheckVolatility Check Volatility/Stability Start->CheckVolatility Decision1 Is sample thermally stable >200°C? CheckVolatility->Decision1 GCMS GC-MS Method (Risk: De-halogenation) Decision1->GCMS Yes (Confirmed) CheckPol Check Polarity/Ionization Decision1->CheckPol No / Unsure Validation Validation (ICH Q2) Check Isotope Pattern GCMS->Validation Requires degradation check LCMS LC-MS Method (Soft Ionization) LCMS->Validation CheckPol->LCMS Pyridine Nitrogen (Protonatable)

Caption: Decision logic prioritizing LC-MS for poly-halogenated pyridines to mitigate thermal degradation risks common in GC.

Diagram 2: The Self-Validating LC-MS Workflow

This diagram details the specific steps for the validation protocol described in Section 4.

LCMSWorkflow cluster_check Quality Control Loop SamplePrep Sample Prep (0.1 mg/mL in MeCN:H2O) Separation UHPLC Separation (C18, Acidic Mobile Phase) SamplePrep->Separation Inject Ionization ESI+ Source (Soft Ionization) Separation->Ionization Elute Detection MS Detection (SIM Mode: m/z 240, 242, 244) Ionization->Detection Ionize DataAnalysis Data Analysis (Isotope Ratio Check) Detection->DataAnalysis Raw Data DataAnalysis->SamplePrep Fail: Re-prep Report Purity Report (Pass/Fail) DataAnalysis->Report Compare vs Standards

Caption: Step-by-step LC-MS workflow emphasizing the "Isotope Ratio Check" as a critical quality control gate.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Core Differences Explained.Link

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry (Cl and Br Patterns).Link

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology.Link

  • Shimadzu Application News. (2020). Quantitative Analysis of Trace Impurities in Drugs (LC/MS).Link

Sources

Distinguishing 3-Bromo-2,5-dichloro-6-methylpyridine from 3-Bromo-2,5-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Identification Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

In the synthesis of pyridine-based kinase inhibitors and agrochemicals, the regioisomers 3-Bromo-2,5-dichloro-6-methylpyridine (Isomer A) and 3-Bromo-2,5-dichloro-4-methylpyridine (Isomer B) are frequently encountered as competitive byproducts. Distinguishing them is critical because the position of the methyl group dictates the steric environment around the nitrogen atom, profoundly affecting downstream N-alkylation or metal-catalyzed cross-coupling efficiency.

The Definitive Differentiator: The most reliable method for identification is


H NMR spectroscopy , specifically analyzing the chemical shift of the single aromatic proton.
  • Isomer A (6-Methyl): The remaining proton is at the C4 position (

    
    -position). It typically resonates upfield (~7.8 – 8.0 ppm ).
    
  • Isomer B (4-Methyl): The remaining proton is at the C6 position (

    
    -position). It resonates significantly downfield (~8.3 – 8.5 ppm ) due to the anisotropic deshielding of the adjacent nitrogen.
    
Structural Analysis & Logic

The core difference lies in the substitution pattern relative to the pyridine nitrogen. This structural variation dictates the electronic environment of the remaining hydrogen atom.

  • Isomer A (6-Methyl): The methyl group occupies the

    
    -position (C6), blocking the nitrogen's immediate steric vicinity. The single aromatic proton is located at C4, flanked by the bulky bromine (C3) and chlorine (C5).
    
  • Isomer B (4-Methyl): The methyl group occupies the

    
    -position (C4). The single aromatic proton is located at C6, directly adjacent to the nitrogen.
    

G cluster_0 Isomer A: 6-Methyl cluster_1 Isomer B: 4-Methyl IsoA 3-Bromo-2,5-dichloro- 6-methylpyridine (Proton at C4) ShiftA Expected Shift: ~7.8 - 8.0 ppm (Shielded) IsoA->ShiftA IsoB 3-Bromo-2,5-dichloro- 4-methylpyridine (Proton at C6) ShiftB Expected Shift: ~8.3 - 8.5 ppm (Deshielded) IsoB->ShiftB

Figure 1: Structural logic dictating the NMR shift differences. The


-proton in Isomer B is heavily deshielded by the ring nitrogen.
Spectroscopic Differentiation
3.1 Proton NMR (

H NMR)

This is the primary self-validating protocol. The inductive effect of the pyridine nitrogen is the dominant factor. Protons at the


-positions (C2, C6) are electron-deficient and deshielded compared to 

-protons (C4).
FeatureIsomer A (6-Methyl) Isomer B (4-Methyl) Mechanistic Cause
Aromatic H Position C4 (Gamma)C6 (Alpha)Regiochemistry
Chemical Shift (

)
7.80 – 8.05 ppm 8.35 – 8.55 ppm Nitrogen Anisotropy & Inductive Effect
Multiplicity Singlet (s)Singlet (s)Isolated spin system (no vicinal H)
Methyl Shift (

)
~2.5 – 2.6 ppm~2.3 – 2.4 ppmProximity to Nitrogen (C6-Me is deshielded)

Experimental Note: In


, the shift difference is distinct. If using DMSO-

, shifts may move slightly downfield, but the relative difference (

ppm) remains constant.
3.2 Carbon-13 NMR (

C NMR)

While less sensitive,


C NMR confirms the skeleton.
  • Isomer A: The methyl carbon is attached to C6 (an imine-like carbon,

    
     ppm).
    
  • Isomer B: The methyl carbon is attached to C4 (

    
     ppm).
    
3.3 NOE/NOESY (Confirmation)

If the 1D NMR is ambiguous due to impurities:

  • Irradiate Methyl Group:

    • Isomer A (6-Me): NOE observed to None of the aromatic protons (The H is at C4, meta to the methyl at C6). Note: Weak long-range NOE is possible but unlikely to be strong.

    • Isomer B (4-Me): NOE observed to None (The H is at C6, meta to the methyl at C4).

  • Correction: NOE is not the best tool here due to the substitution pattern (meta relationship in both). HMBC (Heteronuclear Multiple Bond Correlation) is superior.

    • HMBC for Isomer B: The aromatic proton (H6) will show a strong 3-bond correlation to the Carbon bearing the Chlorine (C2) and the Carbon bearing the Methyl (C4).

Chemical Reactivity & Separation
4.1 Reactivity Profiling (

)

The position of the methyl group affects nucleophilic aromatic substitution, particularly at the C2-Cl position.

  • Isomer A (6-Methyl): The methyl group at C6 creates steric hindrance near the nitrogen lone pair. This reduces the rate of N-alkylation (quaternization) reactions.

  • Isomer B (4-Methyl): The nitrogen is sterically accessible.[1] N-alkylation proceeds rapidly.

4.2 Chromatographic Separation (GC/HPLC)

Regioisomers of halogenated pyridines often possess distinct boiling points and polarities.

  • GC-MS: Isomer A (6-Methyl) typically has a lower retention time on non-polar columns (e.g., DB-5) because the 2,6-disubstitution shields the nitrogen dipole, making the molecule effectively less polar than Isomer B.

Experimental Protocols
Protocol 1: Rapid NMR Identification
  • Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of

    
     (filtered through basic alumina if acid sensitivity is suspected).
    
  • Acquisition: Standard proton sequence (16 scans, 1s delay).

  • Analysis:

    • Locate the aromatic singlet.

    • Decision Rule:

      • If

        
         ppm 
        
        
        
        Isomer B (4-Methyl) .
      • If

        
         ppm 
        
        
        
        Isomer A (6-Methyl) .
Protocol 2: GC-MS Separation Method
  • Column: Rtx-5MS or DB-5 (30m x 0.25mm ID).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (hold 2 min)

    
     20°C/min to 280°C.
    
  • Expectation: Isomer A elutes earlier than Isomer B.

DecisionTree Start Unknown Isomer Sample Step1 Perform 1H NMR (CDCl3) Start->Step1 Decision Check Aromatic Singlet Shift Step1->Decision ResultA Shift < 8.1 ppm (Isomer A: 6-Methyl) Decision->ResultA Upfield ResultB Shift > 8.3 ppm (Isomer B: 4-Methyl) Decision->ResultB Downfield

Figure 2: Decision tree for rapid identification using Proton NMR.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing pyridine proton shifts: -H are deshielded).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift additivity rules in pyridines).
  • Spivey, A. C., & Arseniyadis, S. (2005). Pyridine Synthesis and Reactivity. In Science of Synthesis. Thieme Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative spectra). Link

Sources

Safety Operating Guide

3-Bromo-2,5-dichloro-6-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

STOP AND READ: 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 1420800-44-7) is a halogenated organic compound .[1]

  • CRITICAL RULE: Do NOT mix this waste with non-halogenated solvents (e.g., Acetone, Ethanol) or aqueous waste streams.[1][2]

  • MANDATORY STREAM: Segregate strictly into Halogenated Organic Waste containers.

  • DESTRUCTION METHOD: High-temperature incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must first understand its reactivity and regulatory footprint.[1][2] This specific isomer is a poly-halogenated pyridine derivative, often used as an intermediate in agrochemical or pharmaceutical synthesis.[1][2]

Substance Identity
PropertyDetail
Chemical Name 3-Bromo-2,5-dichloro-6-methylpyridine
CAS Number 1420800-44-7
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.91 g/mol
Physical State Solid (typically off-white to light yellow powder)
Solubility Low in water; Soluble in organic solvents (DCM, DMSO, Ethyl Acetate)
GHS Hazard Classification

Based on structural analogs and halogenated pyridine data:

Hazard ClassSignal WordHazard Statement
Acute Toxicity (Oral) WARNING H302: Harmful if swallowed.[1]
Skin Irritation WARNING H315: Causes skin irritation.[1]
Eye Irritation WARNING H319: Causes serious eye irritation.[1]
STOT - SE WARNING H335: May cause respiratory irritation.[1][3]

Pre-Disposal: Segregation Strategy

Effective disposal begins at the bench.[1] The presence of Bromine (Br) and Chlorine (Cl) atoms dictates the waste stream.[1]

Why Segregation Matters: Incinerating halogenated compounds releases acidic gases (HBr, HCl).[1][2] Facilities must use specialized incinerators with scrubbers to neutralize these byproducts. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental impact.[2]

Waste Stream Decision Logic

SegregationLogic Start Waste Generation: 3-Bromo-2,5-dichloro-6-methylpyridine StateCheck Is it Solid or Liquid? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Liquid/Solution SolidAction Collect in chemically compatible poly-container or double-bag SolidWaste->SolidAction SolventCheck Is it dissolved in solvent? LiquidWaste->SolventCheck FinalHalo DISPOSE AS: Halogenated Organic Waste SolidAction->FinalHalo Label: Solid Toxic Waste HaloCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HaloCheck Yes NonHaloCheck Is the solvent Non-Halogenated? (e.g., MeOH, Acetone) SolventCheck->NonHaloCheck Yes HaloCheck->FinalHalo Yes NonHaloCheck->FinalHalo CRITICAL: Even if solvent is non-halogenated, the solute makes the mix Halogenated

Figure 1: Decision tree for segregating halogenated pyridine waste. Note that adding a halogenated solute to a non-halogenated solvent renders the entire mixture "Halogenated Waste."[1][2]

Detailed Disposal Protocol

Follow this Standard Operating Procedure (SOP) to ensure compliance with EPA (RCRA) and local safety regulations.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic or likely to generate acid fumes over time.

  • Closure: Vented caps are recommended if there is any risk of pressure buildup, though standard screw caps are acceptable for stable solids.[2]

Step 2: Labeling (RCRA Compliance)

Every container must be labeled before the first drop of waste is added.[1]

  • Label Header: "HAZARDOUS WASTE"

  • Chemical Contents: Write out the full chemical name: "3-Bromo-2,5-dichloro-6-methylpyridine". Do not use abbreviations or formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

Step 3: Handling & Storage
  • Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) to catch potential leaks.

  • Incompatibility: Keep away from Strong Oxidizers (e.g., Nitric Acid) and Strong Bases .[1][2] Pyridines can react exothermically with strong acids.[1]

  • Ventilation: Store in a fume hood or a vented waste cabinet.[1]

Step 4: Final Destruction
  • Method: The only acceptable destruction method for poly-halogenated aromatics is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2]

  • Profile: Ensure your waste vendor (e.g., Veolia, Clean Harbors, Triumvirate) profiles this as "Halogenated Organic Solids/Liquids."[1][2]

Regulatory & Transport Information

When preparing the waste for off-site transport, your Environmental Health & Safety (EHS) team will need the following classifications.

RegulationClassification
RCRA Code (USA) Not Listed (P/U) .[1][4] Classify as Characteristic Waste if ignitable (D001) or simply as Non-RCRA Regulated Hazardous Waste (unless TCLP proves toxicity, which is rare for small quantities).[1][2] Best practice: Manage as Hazardous .
DOT Shipping Name Likely:UN 2811 , Toxic solids, organic, n.o.s. (3-Bromo-2,5-dichloro-6-methylpyridine).[1][2]
DOT Hazard Class 6.1 (Toxic)
Packing Group III (Low to Medium Danger)

Emergency Response (Spill Procedures)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] Use a P100 respirator if dust is visible.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust, then sweep up carefully.[2]

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials (gloves, pads) into the Halogenated Waste container.[2]

References

  • PubChem. (2023).[1] 3-Bromo-2-chloro-6-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Used as structural analog for hazard validation).

  • U.S. EPA. (2023). Hazardous Waste Generators: Segregation and Management. United States Environmental Protection Agency. Retrieved from [Link][1][2]

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-2,5-dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind our stringent recommendations stems from the known toxicological profiles of halogenated pyridines. These compounds are frequently classified as irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] The presence of multiple halogen substituents (one bromine, two chlorine atoms) on the pyridine ring can potentiate its reactivity and biological activity, necessitating a conservative and proactive safety posture.

I. Hazard Analysis & Risk Mitigation

Before any work begins, a thorough risk assessment is non-negotiable. Based on analogs like 3-Bromo-2-chloro-6-methylpyridine and other brominated/chlorinated pyridines, we can anticipate the following primary hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Analogs are noted to cause skin irritation, serious eye irritation/damage, and respiratory irritation.[2][3][4][5]

  • Skin and Eye Irritation: Direct contact is likely to cause significant skin irritation and serious eye damage.[4][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3][4][5]

Our operational plan is therefore built on the principle of minimizing all potential routes of exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. Do not merely wear PPE; inspect it and ensure it is rated for the task. Given the nature of halogenated heterocycles, the following specifications are essential.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended.Provides chemical resistance against halogenated organic compounds.[8] Latex gloves are unsuitable. Double-gloving minimizes risk during glove removal.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards.[9] A face shield is required if there is a splash hazard.Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood. If engineering controls fail or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.[10]A fume hood is the primary engineering control to prevent inhalation exposure.[8][11] Respirators are for non-routine or emergency situations.
III. Operational Protocol: A Step-by-Step Workflow

This protocol is designed as a self-validating system. Each step logically follows the last to ensure containment and safety are maintained throughout the handling process.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and the airflow is adequate.

  • Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent, and waste containers) is present and clean.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[12]

  • Don PPE: Put on all required PPE as specified in the table above.

  • Perform all Manipulations in the Fume Hood: Unseal, weigh, and transfer the 3-Bromo-2,5-dichloro-6-methylpyridine exclusively within the fume hood to contain any dust or vapors.[8][13]

  • Use Appropriate Tools: Use clean spatulas and weighing equipment. Avoid generating dust.[9]

  • Grounding: If transferring large quantities of material or working with flammable solvents, ensure containers are properly grounded to prevent static discharge.[3][14]

  • Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.[1][5][8] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[9][15]

  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical.

  • Wipe Down Surfaces: Wipe the interior surfaces of the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous waste.

  • Doff PPE Correctly: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing all PPE.[6][12]

IV. Emergency and Disposal Plans
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][11] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.[11][12] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[12][16] Do not allow the material to enter drains or waterways.[7][17]

All waste materials, including contaminated PPE, absorbent materials from spills, and residual chemical, must be disposed of as hazardous waste.

  • Segregate Waste: Collect all waste containing 3-Bromo-2,5-dichloro-6-methylpyridine in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures.[18] Ensure compliance with all local and national regulations.[3][7]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of 3-Bromo-2,5-dichloro-6-methylpyridine.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Actions A Verify Fume Hood & Emergency Equipment B Assemble All Materials & Glassware A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Unseal & Weigh Reagent C->D Begin Work E Transfer to Reaction Vessel D->E F Seal Container When Done E->F G Decontaminate Glassware & Surfaces F->G Complete Handling H Segregate & Seal All Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J Spill SPILL: Contain with Absorbent Waste Dispose as HazWaste Spill->Waste Exposure EXPOSURE: Flush Area for 15 min Med Seek Medical Attention Exposure->Med

Caption: Safe handling workflow for halogenated pyridines.

References

  • PubChem. 3-Bromo-2-chloro-6-methylpyridine. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • Public Health England. Incident management: pyridine. GOV.UK. [Link]

  • Penta. Pyridine - SAFETY DATA SHEET. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • PubChem. 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • Florida State University. Lab Procedure. FSU Department of Chemistry and Biochemistry. [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Albemarle. SAFETY DATA SHEET BROMICIDE® GRANULES (US). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.